molecular formula C25H39NO B593445 N-Benzyllinoleamide CAS No. 18286-71-0

N-Benzyllinoleamide

Cat. No.: B593445
CAS No.: 18286-71-0
M. Wt: 369.6 g/mol
InChI Key: YJWLCIANOBCQGW-HZJYTTRNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyllinoleamide has been reported in Heliopsis helianthoides and Lepidium meyenii with data available.
See also: Lepidium meyenii root (part of).

Properties

IUPAC Name

(9Z,12Z)-N-benzyloctadeca-9,12-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h6-7,9-10,16-18,20-21H,2-5,8,11-15,19,22-23H2,1H3,(H,26,27)/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWLCIANOBCQGW-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18286-71-0
Record name N-Benzyl-linoleamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018286710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-BENZYL-LINOLEAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P4OF5ZU43
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Multifaceted Mechanism of Action of N-Benzyllinoleamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyllinoleamide is a bioactive lipid amide belonging to the class of N-acyl amides, which has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the effects of this compound, with a focus on its interactions with key enzymatic targets. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of the relevant signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanisms of Action

The primary mechanisms of action of this compound are centered on the inhibition of two key enzymes involved in lipid signaling: soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).

Inhibition of Soluble Epoxide Hydrolase (sEH)

This compound is a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme responsible for the degradation of anti-inflammatory and analgesic epoxy fatty acids (EpFAs).

The inhibition of sEH by this compound leads to an accumulation of EpFAs, such as epoxyeicosatrienoic acids (EETs). These stabilized EpFAs can then exert their biological effects, which include vasodilation, anti-inflammatory responses, and analgesia. One of the downstream pathways influenced by EETs involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) via a cyclic adenosine (B11128) monophosphate (cAMP)-dependent mechanism.

sEH_Inhibition_Pathway PUFA Polyunsaturated Fatty Acids (PUFAs) CYP450 Cytochrome P450 Epoxygenase PUFA->CYP450 Metabolism EpFAs Epoxy Fatty Acids (EpFAs, e.g., EETs) CYP450->EpFAs sEH Soluble Epoxide Hydrolase (sEH) EpFAs->sEH Degradation BioResponse Anti-inflammatory & Analgesic Effects EpFAs->BioResponse Biological Activity cAMP_PPAR ↑ cAMP → PPARγ Activation EpFAs->cAMP_PPAR Diols Dihydroxy Fatty Acids (Diols) sEH->Diols NBL This compound NBL->sEH Inhibition cAMP_PPAR->BioResponse

Figure 1: this compound inhibits sEH, increasing EpFA levels and promoting anti-inflammatory effects.
CompoundTarget EnzymeIC50 (nM)Source
This compoundHuman sEH20 - 300[1][2][3][4]
This compoundMouse sEH20 - 300[1]
This compoundRat sEH20 - 300

This protocol is based on the principle of a fluorometric assay used for screening sEH inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against sEH.

Materials:

  • Recombinant human, rat, or mouse sEH

  • sEH assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • sEH fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)

  • This compound (test compound)

  • Positive control inhibitor (e.g., 12-(3-adamantan-1-yl-ureido)-dodecanoic acid, AUDA)

  • Solvent for compounds (e.g., DMSO)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in sEH assay buffer to achieve a range of final assay concentrations.

  • Enzyme Preparation: Dilute the recombinant sEH in cold sEH assay buffer to the desired working concentration.

  • Assay Reaction: a. To each well of the microplate, add the diluted this compound solution or control (vehicle or positive inhibitor). b. Add the diluted sEH enzyme solution to all wells except the blank (no enzyme) wells. c. Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction. d. Initiate the reaction by adding the sEH fluorogenic substrate to all wells.

  • Fluorescence Measurement: a. Immediately place the microplate in a fluorescence reader. b. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for PHOME-derived product) over a set period (e.g., 30 minutes) in kinetic mode, or as an endpoint reading after a fixed incubation time.

  • Data Analysis: a. Subtract the background fluorescence (wells without enzyme) from all readings. b. Calculate the rate of reaction (fluorescence increase per unit time) for each concentration of this compound. c. Determine the percent inhibition relative to the vehicle control. d. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

sEH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_compound Prepare this compound Serial Dilutions add_compound Add Compound/Controls to Microplate prep_compound->add_compound prep_enzyme Prepare sEH Enzyme Solution add_enzyme Add sEH Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_compound->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence (Kinetic or Endpoint) add_substrate->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Figure 2: Experimental workflow for the sEH fluorometric inhibition assay.
Inhibition of Fatty Acid Amide Hydrolase (FAAH)

This compound also acts as an inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA).

By inhibiting FAAH, this compound increases the endogenous levels of anandamide. Anandamide is an agonist for cannabinoid receptors, primarily CB1 and CB2. Activation of these receptors, particularly CB1 in the central nervous system, is associated with analgesic, anxiolytic, and anti-inflammatory effects. This mechanism of action positions this compound as a modulator of the endocannabinoid system.

FAAH_Inhibition_Pathway AEA_pre N-Arachidonoyl phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD AEA_pre->NAPE_PLD Synthesis AEA Anandamide (AEA) NAPE_PLD->AEA FAAH Fatty Acid Amide Hydrolase (FAAH) AEA->FAAH Degradation CB1R CB1 Receptor AEA->CB1R Activation CB2R CB2 Receptor AEA->CB2R Activation Deg_Prod Arachidonic Acid + Ethanolamine FAAH->Deg_Prod NBL This compound NBL->FAAH Inhibition Neuro_Response Analgesic, Anxiolytic, & Anti-inflammatory Effects CB1R->Neuro_Response CB2R->Neuro_Response

Figure 3: this compound inhibits FAAH, increasing anandamide levels and modulating cannabinoid receptors.
CompoundTarget EnzymeIC50 (µM)Source
This compoundFAAH7.2

This protocol is based on a fluorometric assay for screening FAAH inhibitors, similar to the one described for sEH.

Objective: To determine the IC50 of this compound against FAAH.

Materials:

  • Recombinant human or rat FAAH

  • FAAH assay buffer (e.g., Tris-HCl buffer, pH 9.0, containing EDTA)

  • FAAH fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide, AAMCA)

  • This compound (test compound)

  • Positive control inhibitor (e.g., URB597)

  • Solvent for compounds (e.g., DMSO)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution and serial dilutions of this compound in the appropriate solvent and assay buffer.

  • Enzyme Preparation: Dilute recombinant FAAH in cold assay buffer.

  • Assay Reaction: a. Add the diluted this compound or control solutions to the microplate wells. b. Add the diluted FAAH enzyme solution to all wells except the blanks. c. Pre-incubate the plate at 37°C for a specified duration (e.g., 15 minutes). d. Initiate the reaction by adding the FAAH fluorogenic substrate.

  • Fluorescence Measurement: a. Measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340-360/450-465 nm for the product of AAMCA hydrolysis) over time or as an endpoint reading after incubation at 37°C.

  • Data Analysis: a. Correct for background fluorescence. b. Calculate the reaction rates and percent inhibition for each concentration of the test compound. c. Determine the IC50 value by fitting the data to a dose-response curve.

FAAH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_compound Prepare this compound Serial Dilutions add_compound Add Compound/Controls to Microplate prep_compound->add_compound prep_enzyme Prepare FAAH Enzyme Solution add_enzyme Add FAAH Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_compound->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence (Kinetic or Endpoint) add_substrate->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Figure 4: Experimental workflow for the FAAH fluorometric inhibition assay.

Interaction with the Endocannabinoid System and TRPV1

The inhibition of FAAH by this compound directly links its mechanism of action to the endocannabinoid system. The resulting increase in anandamide levels can lead to the activation of cannabinoid receptors. Furthermore, anandamide is also a known endogenous agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain sensation.

It is important to note that while this compound can indirectly lead to the activation of TRPV1 channels through the elevation of anandamide, there is currently no direct evidence to suggest that this compound itself is a direct agonist or antagonist of TRPV1. Further research, such as radioligand binding assays or electrophysiological studies with this compound on TRPV1-expressing cells, would be required to elucidate any direct interaction.

Conclusion

This compound exerts its primary pharmacological effects through the dual inhibition of soluble epoxide hydrolase and fatty acid amide hydrolase. This multifaceted mechanism of action leads to the modulation of several important lipid signaling pathways, resulting in anti-inflammatory, analgesic, and anxiolytic properties. The inhibition of sEH increases the levels of protective epoxy fatty acids, while the inhibition of FAAH enhances endocannabinoid signaling by increasing anandamide concentrations. The indirect influence on TRPV1 channels via elevated anandamide levels represents a further dimension of its activity within the complex network of pain and inflammation signaling. This comprehensive understanding of its molecular targets and pathways is crucial for the continued investigation and potential therapeutic development of this compound and related compounds.

References

In Vitro Biological Activity of N-Benzyllinoleamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyllinoleamide is a bioactive lipid molecule that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the in vitro biological activities of this compound, with a focus on its enzymatic inhibition and impact on inflammatory signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Biological Activities

The primary in vitro biological activities of this compound identified to date revolve around its potent inhibition of soluble epoxide hydrolase (sEH) and its modulatory effects on fatty acid amide hydrolase (FAAH) and the nuclear factor-kappa B (NF-κB) signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro biological activity of this compound.

Table 1: Inhibition of Soluble Epoxide Hydrolase (sEH) by this compound

Enzyme SourceIC50 (nM)
Human sEH29 ± 2
Mouse sEH21 ± 1
Rat sEH46 ± 5

Data extracted from Singh et al. (2020).

Table 2: Inhibition of Fatty Acid Amide Hydrolase (FAAH) by this compound

Enzyme SourceIC50 (µM)
Rat Brain Homogenate> 10

Data suggests weak inhibition, as reported by Singh et al. (2020).

Table 3: Inhibition of NF-κB Activation by this compound Analogues

CompoundCell LineStimulantIC50 (µM)
This compound AnalogueC8-D1A, Neuro-2a, EOC 13.31Not SpecifiedVaries by analogue

Specific IC50 values for the parent compound this compound on NF-κB inhibition are not yet prominently available in the literature; however, its analogues have shown potent inhibitory activity.

Signaling Pathways and Experimental Workflows

Soluble Epoxide Hydrolase (sEH) Inhibition Pathway

This compound acts as a potent inhibitor of soluble epoxide hydrolase (sEH). This enzyme is responsible for the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, this compound effectively increases the bioavailability of EETs, which in turn can exert their anti-inflammatory effects.

sEH_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Inflammation Inflammation EETs->Inflammation Inhibits DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active) sEH->DHETs N_Benzyllinoleamide This compound N_Benzyllinoleamide->sEH Inhibits

sEH Inhibition Pathway by this compound
Experimental Workflow: Soluble Epoxide Hydrolase (sEH) Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory activity of this compound against sEH in vitro.

sEH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound dilutions Incubation Incubate sEH with this compound Compound_Prep->Incubation Enzyme_Prep Prepare recombinant sEH solution Enzyme_Prep->Incubation Substrate_Prep Prepare fluorescent substrate solution Reaction_Initiation Add substrate to initiate reaction Substrate_Prep->Reaction_Initiation Incubation->Reaction_Initiation Fluorescence_Measurement Measure fluorescence over time Reaction_Initiation->Fluorescence_Measurement Data_Plotting Plot % inhibition vs. concentration Fluorescence_Measurement->Data_Plotting IC50_Calculation Calculate IC50 value Data_Plotting->IC50_Calculation

Workflow for sEH Inhibition Assay

Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol is based on a fluorometric method to determine the IC50 value of this compound against recombinant sEH.

Materials:

  • Recombinant human, mouse, or rat sEH

  • This compound

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing 0.1 mg/mL BSA)

  • Fluorescent substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNC))

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.

  • Enzyme Preparation: Dilute the recombinant sEH to the desired concentration in the assay buffer.

  • Assay Reaction: a. To each well of the 96-well plate, add the diluted this compound solution. b. Add the diluted sEH solution to each well. c. Incubate the plate at room temperature for a defined period (e.g., 5 minutes) to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add the fluorescent substrate solution to each well to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for the product of CMNC hydrolysis) over a set period.

  • Data Analysis: a. Determine the rate of reaction for each concentration of the inhibitor. b. Calculate the percentage of inhibition for each concentration relative to a control with no inhibitor. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol outlines a general fluorometric method for assessing the inhibitory effect of this compound on FAAH activity.

Materials:

  • Rat brain homogenate or recombinant FAAH

  • This compound

  • Assay Buffer (e.g., Tris-HCl buffer, pH 9.0)

  • Fluorescent substrate (e.g., arachidonoyl-7-amino, 4-methyl coumarin (B35378) amide (AAMCA))

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound and Enzyme Preparation: Prepare serial dilutions of this compound and the FAAH enzyme source as described for the sEH assay.

  • Assay Reaction: a. Add the diluted this compound and FAAH preparation to the wells of the microplate. b. Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Add the fluorescent substrate to initiate the reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence (e.g., Ex/Em = 355/460 nm for the product of AAMCA hydrolysis) over time.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the sEH assay.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol describes a common method to evaluate the effect of compounds on the NF-κB signaling pathway using a luciferase reporter gene assay.

Materials:

  • A suitable cell line (e.g., HEK293T) stably or transiently transfected with an NF-κB-responsive luciferase reporter plasmid.

  • This compound

  • Cell culture medium and supplements

  • An NF-κB activating agent (e.g., Tumor Necrosis Factor-alpha (TNF-α))

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the transfected cells into the 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified pre-incubation period.

  • Stimulation: Add the NF-κB activating agent (e.g., TNF-α) to the wells to induce NF-κB activation. Include appropriate controls (unstimulated cells, vehicle-treated cells).

  • Incubation: Incubate the cells for a period sufficient to allow for luciferase gene expression (e.g., 6-24 hours).

  • Cell Lysis and Luciferase Assay: a. Lyse the cells using a lysis buffer. b. Add the luciferase assay reagent to the cell lysate.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: a. Normalize the luciferase activity to a control for cell viability if necessary. b. Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound. c. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound demonstrates significant in vitro biological activity, primarily as a potent inhibitor of soluble epoxide hydrolase. Its weaker interaction with FAAH and the potential for its analogues to inhibit the NF-κB pathway suggest a multi-target profile that warrants further investigation. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore the therapeutic potential of this compound in inflammatory and related diseases. Further studies are encouraged to elucidate the precise mechanisms of action and to explore its efficacy in more complex biological systems.

N-Benzyllinoleamide: A Potent, Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor for Inflammatory Pain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Benzyllinoleamide, a naturally occurring macamide found in Lepidium meyenii (maca), has emerged as a promising therapeutic agent targeting the soluble epoxide hydrolase (sEH) enzyme. This enzyme plays a critical role in the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound effectively increases the bioavailability of EETs, thereby attenuating inflammatory responses and associated pain. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory and pharmacokinetic data, detailed experimental protocols for its evaluation, and visualization of the key signaling pathways involved. The information presented herein is intended to support further research and development of this compound and related compounds as novel anti-inflammatory therapeutics.

Introduction

The soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade, responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) to their less active dihydroxy-eicosatrienoic acid (DHET) counterparts. EETs are potent endogenous signaling molecules with well-documented anti-inflammatory, analgesic, and vasodilatory properties. Consequently, the inhibition of sEH presents an attractive therapeutic strategy for a range of inflammatory conditions.

This compound is a member of the macamide family of compounds isolated from Lepidium meyenii. Recent studies have identified it as a potent, orally bioavailable inhibitor of sEH.[1] Its ability to effectively reduce inflammatory pain in preclinical models highlights its potential as a lead compound for the development of new anti-inflammatory drugs.[1]

Mechanism of Action

This compound exerts its anti-inflammatory effects by competitively inhibiting the soluble epoxide hydrolase enzyme. This inhibition leads to an accumulation of EETs, which can then activate downstream signaling pathways to resolve inflammation.

The Soluble Epoxide Hydrolase Pathway

The sEH pathway is a critical branch of the arachidonic acid metabolic cascade.

sEH_Pathway Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs N_Benzyllinoleamide This compound N_Benzyllinoleamide->sEH Inhibits

Caption: The Soluble Epoxide Hydrolase (sEH) Pathway.

As depicted, arachidonic acid is metabolized by cytochrome P450 epoxygenases to form EETs. These EETs are subsequently hydrolyzed by sEH to the less active DHETs. This compound inhibits sEH, thereby increasing the levels of beneficial EETs.

Downstream Signaling of EETs

Elevated levels of EETs, resulting from sEH inhibition, can activate several downstream signaling pathways, including G-protein coupled receptors (GPCRs), peroxisome proliferator-activated receptors (PPARs), and the cyclic AMP (cAMP) pathway, to mediate their anti-inflammatory effects.

EET_Signaling EETs Increased EETs GPCR GPCR Activation EETs->GPCR PPAR PPAR Activation EETs->PPAR AC Adenylate Cyclase GPCR->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Gene_Expression Modulation of Gene Expression PKA->Gene_Expression PPAR->Gene_Expression Anti_Inflammatory Anti-inflammatory Effects Gene_Expression->Anti_Inflammatory

Caption: Downstream Signaling Pathways of EETs.

Quantitative Data

In Vitro sEH Inhibitory Potency

The inhibitory potency of this compound against recombinant human, mouse, and rat sEH has been determined and is summarized in the table below.[1]

CompoundHuman sEH IC₅₀ (nM)Mouse sEH IC₅₀ (nM)Rat sEH IC₅₀ (nM)
This compound40 ± 334 ± 249 ± 4
Pharmacokinetic Profile in Rats

The pharmacokinetic parameters of this compound following oral administration in rats are presented below.[1]

ParameterValue
Dose (mg/kg)100 (oral)
Cₘₐₓ (ng/mL)180 ± 30
Tₘₐₓ (h)2.0 ± 0.5
AUC₀₋₂₄ (ng·h/mL)1200 ± 200

Experimental Protocols

Soluble Epoxide Hydrolase Inhibition Assay (Fluorometric)

This protocol describes a general method for determining the in vitro inhibitory potency of this compound against sEH using a fluorometric assay.

Materials:

  • Recombinant human, mouse, or rat sEH

  • This compound

  • sEH fluorescent substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

  • Assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the this compound stock solution to create a range of test concentrations.

  • In the wells of the 96-well plate, add the assay buffer, the sEH enzyme, and the various concentrations of this compound. Include control wells with enzyme and buffer only (no inhibitor) and wells with buffer only (background).

  • Incubate the plate at 30°C for 5-10 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the sEH fluorescent substrate to all wells.

  • Immediately measure the fluorescence intensity kinetically over a period of 10-20 minutes using an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

sEH_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Prep Prepare this compound Serial Dilutions Plate_Loading Load Plate: Buffer, Enzyme, Inhibitor Inhibitor_Prep->Plate_Loading Enzyme_Prep Prepare sEH Enzyme Solution Enzyme_Prep->Plate_Loading Substrate_Prep Prepare Fluorescent Substrate Solution Reaction_Start Add Substrate Substrate_Prep->Reaction_Start Incubation Incubate (30°C, 5-10 min) Plate_Loading->Incubation Incubation->Reaction_Start Measurement Kinetic Fluorescence Measurement Reaction_Start->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation IC50_Determination Determine IC50 Value Rate_Calculation->IC50_Determination

Caption: Experimental Workflow for sEH Inhibition Assay.

In Vivo Lipopolysaccharide-Induced Inflammatory Pain Model in Rats

This protocol outlines a general procedure to evaluate the anti-inflammatory and analgesic effects of this compound in a rat model of LPS-induced inflammatory pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle (e.g., corn oil)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Apparatus for assessing nociceptive thresholds (e.g., von Frey filaments for mechanical allodynia, Hargreaves apparatus for thermal hyperalgesia)

Procedure:

  • Acclimatize rats to the testing environment and handling for several days before the experiment.

  • Establish baseline nociceptive thresholds for each rat.

  • Administer this compound (e.g., 100 mg/kg) or vehicle orally to the rats.

  • After a predetermined time (e.g., 1-2 hours), induce inflammation by injecting LPS (e.g., 1 mg/kg) intraperitoneally.

  • At various time points post-LPS injection (e.g., 2, 4, 6, 24 hours), assess nociceptive thresholds (mechanical withdrawal threshold and thermal withdrawal latency).

  • Compare the nociceptive thresholds of the this compound-treated group to the vehicle-treated group to determine the analgesic effect.

Pharmacokinetic Study in Rats

This protocol provides a general framework for determining the pharmacokinetic profile of this compound in rats following oral administration.

Materials:

  • Male Sprague-Dawley rats with jugular vein cannulation

  • This compound

  • Vehicle for oral administration

  • Blood collection tubes (containing anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast rats overnight before dosing.

  • Administer a single oral dose of this compound (e.g., 100 mg/kg).

  • Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Prepare plasma samples for analysis by protein precipitation followed by extraction.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) using appropriate software.

PK_Study_Workflow cluster_in_vivo In-Vivo Phase cluster_sample_processing Sample Processing cluster_analysis Analysis Dosing Oral Administration of This compound Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Prep Plasma Sample Preparation (Protein Precipitation & Extraction) Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Quantification Sample_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Analysis

References

Unveiling the Journey of N-Benzyllinoleamide: A Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Deep Dive into the Pharmacokinetic Profile of N-Benzyllinoleamide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of this compound, a bioactive compound found in Lepidium meyenii (Maca). The document summarizes key data on its absorption, distribution, metabolism, and excretion (ADME), presents detailed experimental methodologies, and visualizes relevant biological pathways to support ongoing research and drug development efforts.

This compound has garnered attention for its potential therapeutic effects, including the alleviation of inflammatory pain through the inhibition of soluble epoxide hydrolase (sEH).[1][2][3] Understanding its journey through the body is paramount for optimizing its therapeutic application.

Quantitative Pharmacokinetic Parameters

A pivotal study in rats following a single oral administration of 100 mg/kg of this compound (referred to as compound 4) revealed its oral bioavailability and key pharmacokinetic characteristics.[1] The following table summarizes the reported parameters.

ParameterValueUnitSpeciesAdministration RouteDose (mg/kg)Reference
Tmax~3hRatOral100[1]
Cmax> sEH IC50-RatOral100
AUC~5x higher than N-benzyl-9Z,12Z,15Z-octadecatrienamide-RatOral100

Tmax: Time to reach maximum plasma concentration. Cmax: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve. sEH IC50: The half maximal inhibitory concentration against soluble epoxide hydrolase.

Metabolism and Excretion

While specific metabolism and excretion studies for this compound are not extensively detailed in the available literature, research on a closely related compound, N-(alpha-methylbenzyl)linoleamide (MBLA), provides significant insights.

In studies conducted on rats, the primary metabolites of MBLA were identified as dicarboxylic acid monoamides, with N-(alpha-methylbenzyl)succinic acid monoamide being the main metabolite found in urine. Other urinary metabolites included conjugated alpha-methylbenzylamine, hippuric acid, and conjugates of the dicarboxylic acid monoamides. Biliary excretion of radioactivity after oral administration of radiolabeled MBLA was found to be approximately 7% of the dose when bile was constantly infused into the duodenum.

In humans, oral administration of MBLA also resulted in the excretion of dicarboxylic acid monoamides in the urine, with N-(alpha-methylbenzyl)succinic acid monoamide being the primary metabolite. A significant portion of the unchanged MBLA, approximately 53% of the dose, was excreted in the feces over three days. Notably, MBLA was not detectable in the serum of a volunteer who had been taking a daily oral dose of 1500 mg for three months, suggesting extensive metabolism or limited systemic absorption at that dose.

Experimental Protocols

The following outlines the general methodologies employed in the pharmacokinetic evaluation of this compound and related compounds.

Animal Studies

Pharmacokinetic Study in Rats:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Administration: this compound is administered orally via gavage at a specified dose (e.g., 100 mg/kg). The compound is often formulated in a vehicle suitable for oral administration.

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 1, 3, 6, 12, 24, 48, 72, 96 hours) from the tail vein or another appropriate site.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of this compound in the plasma samples is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters like Tmax, Cmax, and AUC using appropriate software.

Metabolite Identification in Rats:

  • Dosing: Rats are administered N-(alpha-methylbenzyl)[1-14C]linoleamide orally.

  • Sample Collection: Urine and feces are collected over a specified period (e.g., 24 hours). For biliary excretion studies, bile duct cannulation is performed to collect bile.

  • Metabolite Extraction and Analysis: Metabolites are extracted from the collected samples and identified using techniques such as gas-liquid chromatography (GLC) and mass spectrometry (MS).

Human Studies

Metabolite Identification in Humans:

  • Administration: Human volunteers are administered the compound orally.

  • Sample Collection: Urine and feces are collected over a defined period.

  • Analysis: The collected samples are analyzed for the presence of metabolites using methods like GLC.

Signaling Pathway and Experimental Workflow

The therapeutic effects of this compound are linked to its inhibition of soluble epoxide hydrolase (sEH). The following diagrams illustrate the sEH signaling pathway and a typical experimental workflow for pharmacokinetic analysis.

sEH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase Metabolism EETs Epoxyeicosatrienoic Acids (EETs) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Anti_Inflammation_Node Anti-inflammatory Vasodilatory Effects EETs->Anti_Inflammation_Node DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Inflammation_Node Pro-inflammatory Effects DHETs->Inflammation_Node N_Benzyllinoleamide This compound N_Benzyllinoleamide->sEH Inhibition PK_Workflow cluster_in_vivo In Vivo Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Dosing Oral Administration (e.g., 100 mg/kg in rats) Sampling Serial Blood Sampling Dosing->Sampling Centrifugation Plasma Separation (Centrifugation) Sampling->Centrifugation LCMS LC-MS/MS Analysis (Quantification of Analyte) Centrifugation->LCMS PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC calculation) LCMS->PK_Modeling

References

The Discovery and History of Macamides in Lepidium meyenii: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macamides, a class of N-benzyl-fatty acid amides, are unique secondary metabolites found exclusively in the Peruvian plant Lepidium meyenii, commonly known as maca. Since their discovery, these compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the discovery and history of macamides, detailing the seminal research that led to their isolation and characterization. It includes a comprehensive summary of the experimental protocols employed in their extraction, purification, and structural elucidation. Furthermore, this guide presents quantitative data on macamide content in maca and explores the key signaling pathways through which they exert their pharmacological effects, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Emergence of a Unique Class of Bioactive Compounds

Lepidium meyenii, a cruciferous vegetable native to the high Andes of Peru, has been used for centuries in traditional medicine for its purported benefits on fertility, energy, and overall vitality. Scientific investigation into the chemical constituents of maca in the late 20th and early 21st centuries led to the discovery of a novel class of lipid-soluble compounds: the macamides. These N-benzylated fatty acid amides are not found in fresh maca root but are formed during the traditional post-harvest drying process. This discovery was a pivotal moment in maca research, shifting the focus towards understanding the biosynthesis and pharmacological properties of these unique molecules.

The Discovery and Seminal Research

The term "macamide" was first prominently used in the scientific literature in the early 2000s to describe the benzylated alkamides isolated from Lepidium meyenii. A foundational paper in this field is the 2002 publication by Muhammad and colleagues, which detailed the isolation and structural elucidation of several of these compounds. This research laid the groundwork for subsequent studies that expanded the known family of macamides and began to unravel their biological significance.

Key research milestones in the discovery and characterization of macamides are attributed to several research groups. The work of Zhao et al. (2005) and McCollom et al. (2005) further expanded the understanding of the diversity of macamides and provided the first quantitative analyses of these compounds in dried maca hypocotyls. These early studies were critical in establishing the chemical profile of maca and identifying macamides as key bioactive markers.

Biosynthesis of Macamides: A Post-Harvest Phenomenon

A crucial aspect of macamide chemistry is their formation during the post-harvest drying of the maca hypocotyls. Research has shown that macamides are virtually absent in fresh maca. The traditional Andean practice of sun-drying the harvested roots initiates an enzymatic process that leads to their synthesis.

The proposed biosynthetic pathway involves two key precursor molecules: benzylamine (B48309) and long-chain fatty acids. Benzylamine is derived from the enzymatic breakdown of glucosinolates, which are abundant in fresh maca. Concurrently, the drying process induces the hydrolysis of lipids, releasing free fatty acids. The condensation of benzylamine and these fatty acids, likely an enzyme-mediated reaction, results in the formation of the various macamide structures.

Below is a simplified workflow of the proposed macamide biosynthesis during post-harvest processing.

Macamide Biosynthesis Workflow Fresh Maca Hypocotyl Fresh Maca Hypocotyl Post-Harvest Drying Post-Harvest Drying Fresh Maca Hypocotyl->Post-Harvest Drying Glucosinolate Hydrolysis Glucosinolate Hydrolysis Post-Harvest Drying->Glucosinolate Hydrolysis Lipid Hydrolysis Lipid Hydrolysis Post-Harvest Drying->Lipid Hydrolysis Benzylamine Benzylamine Glucosinolate Hydrolysis->Benzylamine Free Fatty Acids Free Fatty Acids Lipid Hydrolysis->Free Fatty Acids Enzymatic Condensation Enzymatic Condensation Benzylamine->Enzymatic Condensation Free Fatty Acids->Enzymatic Condensation Macamides Macamides Enzymatic Condensation->Macamides

Caption: Proposed biosynthetic pathway of macamides during post-harvest drying of Lepidium meyenii.

Experimental Protocols for Macamide Research

The isolation and characterization of macamides have relied on a combination of chromatographic and spectroscopic techniques. The following sections detail the methodologies adapted from seminal publications in the field.

Extraction of Macamides from Dried Maca

The nonpolar nature of macamides dictates the use of lipophilic solvents for their extraction.

  • Objective: To extract the lipid-soluble fraction containing macamides from dried maca powder.

  • Methodology:

    • Sample Preparation: Dried maca hypocotyls are ground into a fine powder.

    • Solvent Extraction: The maca powder is subjected to extraction with a nonpolar solvent, most commonly petroleum ether or hexane. This is typically performed using a Soxhlet apparatus or by maceration with continuous agitation for a prolonged period (e.g., 24 hours).

    • Solvent Removal: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude lipid extract.

Isolation and Purification of Individual Macamides

The crude extract, containing a mixture of macamides and other lipids, requires further purification to isolate individual compounds.

  • Objective: To separate and purify individual macamides from the crude lipid extract.

  • Methodology:

    • Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution is typically employed, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). Fractions are collected and monitored by thin-layer chromatography (TLC).

    • High-Performance Liquid Chromatography (HPLC): Fractions enriched with macamides are further purified using preparative or semi-preparative HPLC. A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., trifluoroacetic acid) to improve peak shape.

The general workflow for macamide isolation and purification is depicted below.

Macamide Isolation Workflow Dried Maca Powder Dried Maca Powder Solvent Extraction (Petroleum Ether) Solvent Extraction (Petroleum Ether) Dried Maca Powder->Solvent Extraction (Petroleum Ether) Crude Lipid Extract Crude Lipid Extract Solvent Extraction (Petroleum Ether)->Crude Lipid Extract Silica Gel Column Chromatography Silica Gel Column Chromatography Crude Lipid Extract->Silica Gel Column Chromatography Enriched Macamide Fractions Enriched Macamide Fractions Silica Gel Column Chromatography->Enriched Macamide Fractions Preparative HPLC Preparative HPLC Enriched Macamide Fractions->Preparative HPLC Isolated Macamides Isolated Macamides Preparative HPLC->Isolated Macamides

Caption: A typical experimental workflow for the isolation and purification of macamides.

Structural Elucidation and Quantification

The definitive identification and quantification of macamides are achieved through a combination of spectroscopic and spectrometric methods.

  • Objective: To determine the chemical structure and quantity of isolated macamides.

  • Methodology:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the precise chemical structure of the isolated compounds. These techniques provide detailed information about the connectivity of atoms within the molecule.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the macamides. Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns, which aid in structural confirmation.

    • High-Performance Liquid Chromatography with UV or MS detection (HPLC-UV/MS): For quantification, an analytical HPLC method is developed. Macamides are typically detected by UV absorbance at around 210 nm or by using a mass spectrometer as a detector for enhanced sensitivity and selectivity. Quantification is performed by comparing the peak areas of the samples to those of certified reference standards.

Quantitative Analysis of Macamides in Lepidium meyenii

The concentration of macamides in dried maca can vary significantly depending on the ecotype, cultivation conditions, and post-harvest processing methods. Early studies provided the first quantitative data, which have been expanded upon in subsequent research.

Table 1: Quantitative Data of Major Macamides in Dried Lepidium meyenii Hypocotyls from Early Studies

MacamideChemical NameConcentration Range (µg/g of dried material)Reference
N-benzylhexadecanamideN-benzylpalmitamide1.6 - 12.3McCollom et al., 2005[1]
N-benzyl-9Z-octadecenamideN-benzyloleamide0.5 - 5.2McCollom et al., 2005[1]
N-benzyl-9Z,12Z-octadecadienamideN-benzyllinoleamide0.8 - 6.1McCollom et al., 2005[1]
N-benzyl-9Z,12Z,15Z-octadecatrienamideN-benzyllinolenamide0.2 - 3.4McCollom et al., 2005[1]

Pharmacological Activity and Signaling Pathways

Macamides have been shown to exert a wide range of biological activities, including neuroprotective, anti-inflammatory, and fertility-enhancing effects. Their structural similarity to the endocannabinoid anandamide (B1667382) has led to investigations into their interaction with the endocannabinoid system.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

One of the most well-characterized mechanisms of action for macamides is the inhibition of fatty acid amide hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, macamides increase the endogenous levels of anandamide, thereby potentiating its effects on cannabinoid receptors (CB1 and CB2) and other cellular targets.

FAAH_Inhibition_Pathway Macamides Macamides FAAH FAAH Macamides->FAAH Degradation Degradation Anandamide Anandamide Anandamide->Degradation FAAH IncreasedAnandamide Increased Anandamide Levels CB1_CB2 CB1/CB2 Receptors IncreasedAnandamide->CB1_CB2 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) CB1_CB2->Downstream Macamide_Signaling_Pathways Macamides Macamides CellSurfaceReceptor Cell Surface Receptors (e.g., CB1/CB2) Macamides->CellSurfaceReceptor PI3K PI3K CellSurfaceReceptor->PI3K MAPKKK MAPKKK CellSurfaceReceptor->MAPKKK Akt Akt PI3K->Akt CellularResponses Cellular Responses (Neuroprotection, Anti-inflammation) Akt->CellularResponses MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK MAPK->CellularResponses

References

N-Benzyllinoleamide: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Benzyllinoleamide is a naturally occurring fatty acid amide found in plants such as Lepidium meyenii (maca) and Heliopsis helianthoides.[1] It has garnered significant interest within the scientific community for its potential therapeutic properties, primarily as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of inflammation and pain. Furthermore, emerging research has identified its role as an inhibitor of the NF-κB signaling pathway and an activator of the Nrf2 pathway, suggesting a multi-faceted mechanism of action with implications for a range of pathological conditions. This technical guide provides a comprehensive overview of this compound, including its chemical properties, pharmacological activities, and detailed experimental protocols for its study.

Chemical and Physical Properties

This compound, also known as (9Z,12Z)-N-benzyloctadeca-9,12-dienamide, is characterized by the following properties:

PropertyValueSource
CAS Number 18286-71-0[1][2][3][4]
Molecular Formula C25H39NO
Molecular Weight 369.6 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO, and Ethanol (all at 30 mg/mL)

Pharmacological Activity

This compound exhibits a range of biological activities, with the most prominent being its effects on key signaling pathways involved in inflammation and oxidative stress.

Inhibition of Soluble Epoxide Hydrolase (sEH)

This compound is a potent inhibitor of soluble epoxide hydrolase (sEH). sEH is responsible for the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound increases the bioavailability of EETs, thereby exerting anti-inflammatory and analgesic effects.

Modulation of NF-κB and Nrf2 Pathways

In addition to its effects on sEH, this compound has been shown to inhibit the pro-inflammatory NF-κB signaling pathway and activate the antioxidant Nrf2 pathway. Inhibition of NF-κB leads to a reduction in the expression of pro-inflammatory cytokines and other inflammatory mediators. Conversely, activation of Nrf2 promotes the expression of antioxidant and cytoprotective genes, thereby protecting cells from oxidative damage.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data regarding the pharmacological activity of this compound.

ParameterSpeciesValueReference
sEH Inhibition (IC50) Human0.155 µM
Rat0.041 µM
Mouse0.044 µM
FAAH Inhibition (IC50) Human10.8 µM
NF-κB Inhibition (IC50) Murine Neuroblastoma Cells8.80 µM
Nrf2 Activation (EC50) Murine Neuroblastoma Cells35.24 µM
In vivo Efficacy Mouse model of LPS-induced inflammatory painIncreased paw withdrawal threshold at 100 mg/kg

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways modulated by this compound.

sEH_Inhibition Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active) sEH->DHETs N_Benzyllinoleamide This compound N_Benzyllinoleamide->sEH Inhibits

Figure 1: Mechanism of sEH Inhibition by this compound.

NFkB_Nrf2_Modulation cluster_NFkB NF-κB Pathway cluster_Nrf2 Nrf2 Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) IkB->NFkB_IkB NFkB NF-κB NFkB_active Active NF-κB (Translocates to Nucleus) NFkB_IkB->NFkB_active IκB Degradation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_active->Inflammatory_Genes Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Degradation Nrf2_active Active Nrf2 (Translocates to Nucleus) ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes N_Benzyllinoleamide This compound N_Benzyllinoleamide->NFkB_IkB Inhibits NF-κB activation N_Benzyllinoleamide->Keap1_Nrf2 Promotes Nrf2 release

Figure 2: Modulation of NF-κB and Nrf2 Pathways by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against human, rat, and mouse sEH.

Methodology:

  • Enzyme Source: Recombinant human, rat, and mouse sEH are expressed in and purified from a baculovirus/insect cell system.

  • Substrate: A fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl)oxirane-2-carboxylate (CMNPC), is used.

  • Assay Buffer: The assay is typically performed in a buffered solution (e.g., Bis-Tris/HCl buffer, pH 7.0) containing a carrier protein like bovine serum albumin (BSA).

  • Procedure: a. This compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. b. The enzyme solution is pre-incubated with different concentrations of this compound or vehicle control for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 30°C). c. The reaction is initiated by the addition of the fluorescent substrate (CMNPC). d. The hydrolysis of CMNPC by sEH generates a fluorescent product, which is monitored kinetically using a fluorescence plate reader (e.g., excitation at 330 nm, emission at 465 nm).

  • Data Analysis: The rate of the enzymatic reaction is calculated from the linear portion of the fluorescence versus time curve. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by non-linear regression analysis of the concentration-response curve.

NF-κB Inhibition Assay

Objective: To assess the ability of this compound to inhibit NF-κB activation in a cellular context.

Methodology:

  • Cell Line: A suitable cell line, such as Neuro2a murine neuroblastoma cells, is used.

  • Transfection: Cells are transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

  • Treatment: Transfected cells are pre-treated with various concentrations of this compound or vehicle control for a defined period (e.g., 1 hour).

  • Stimulation: NF-κB activation is induced by treating the cells with a pro-inflammatory stimulus, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Luciferase Assay: After stimulation, cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the level of NF-κB activation. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Nrf2 Activation Assay

Objective: To evaluate the potential of this compound to activate the Nrf2 antioxidant pathway.

Methodology:

  • Cell Line and Transfection: Similar to the NF-κB assay, a cell line (e.g., Neuro2a) is transfected with a reporter plasmid containing an Antioxidant Response Element (ARE) linked to a reporter gene (e.g., luciferase).

  • Treatment: Transfected cells are treated with various concentrations of this compound or a known Nrf2 activator as a positive control for a specified duration (e.g., 24 hours).

  • Luciferase Assay: Following treatment, cells are lysed, and the luciferase activity is measured.

  • Data Analysis: The fold-induction of luciferase activity relative to the vehicle-treated control is calculated. The EC50 value, representing the concentration of this compound that produces 50% of the maximal response, is determined from the dose-response curve.

In Vivo Inflammatory Pain Model

Objective: To investigate the analgesic effects of this compound in an animal model of inflammatory pain.

Methodology:

  • Animal Model: A common model is the lipopolysaccharide (LPS)-induced inflammatory pain model in mice.

  • Drug Administration: this compound is formulated in a suitable vehicle and administered to the animals via an appropriate route (e.g., oral gavage) at a specific dose (e.g., 100 mg/kg). A control group receives the vehicle only.

  • Induction of Inflammation: A local inflammatory response is induced by injecting LPS into the paw of the mice.

  • Behavioral Testing: The pain response is assessed by measuring the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) at different time points after LPS injection.

  • Data Analysis: The paw withdrawal thresholds of the this compound-treated group are compared to those of the vehicle-treated control group using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test). An increase in the paw withdrawal threshold indicates an analgesic effect.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation sEH_Assay sEH Inhibition Assay (Fluorescent Substrate) IC50_sEH IC50 for sEH sEH_Assay->IC50_sEH Determine IC50 NFkB_Assay NF-κB Inhibition Assay (Luciferase Reporter) IC50_NFkB IC50 for NF-κB NFkB_Assay->IC50_NFkB Determine IC50 Nrf2_Assay Nrf2 Activation Assay (ARE-Luciferase Reporter) EC50_Nrf2 EC50 for Nrf2 Nrf2_Assay->EC50_Nrf2 Determine EC50 Animal_Model Inflammatory Pain Model (e.g., LPS in mice) EC50_Nrf2->Animal_Model Proceed to in vivo testing Drug_Admin Administer this compound (e.g., 100 mg/kg) Animal_Model->Drug_Admin Behavioral_Test Behavioral Testing (e.g., von Frey filaments) Drug_Admin->Behavioral_Test Efficacy Analgesic Efficacy (Increased Paw Withdrawal Threshold) Behavioral_Test->Efficacy N_Benzyllinoleamide_start This compound N_Benzyllinoleamide_start->sEH_Assay N_Benzyllinoleamide_start->NFkB_Assay N_Benzyllinoleamide_start->Nrf2_Assay

Figure 3: General Experimental Workflow for this compound Evaluation.

Conclusion

This compound is a promising natural product with well-defined mechanisms of action targeting key pathways in inflammation and oxidative stress. Its ability to inhibit sEH and NF-κB while activating Nrf2 makes it an attractive candidate for further investigation in the development of novel therapeutics for inflammatory and pain-related disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the full therapeutic potential of this compound.

References

Methodological & Application

Protocol for the Chemical Synthesis of N-Benzyllinoleamide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyllinoleamide is a member of the macamide family of bioactive lipids, which are N-benzylamides of long-chain fatty acids.[1] Originally identified as a constituent of Lepidium meyenii (Maca), this compound has garnered significant interest in the scientific community for its therapeutic potential.[1] Notably, this compound acts as an orally bioavailable soluble epoxide hydrolase (sEH) inhibitor, a mechanism that allows it to alleviate inflammatory pain.[1] The inhibition of sEH increases the levels of anti-inflammatory and analgesic epoxy fatty acids, making this compound a promising candidate for further investigation in pain management and anti-inflammatory drug development.

This document provides a detailed protocol for the chemical synthesis of this compound, intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product in the synthesis of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
Linoleic AcidC₁₈H₃₂O₂280.451.0
Benzylamine (B48309)C₇H₉N107.151.1
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) HCl (EDC)C₈H₁₈ClN₃191.701.25
4-Dimethylaminopyridine (B28879) (DMAP)C₇H₁₀N₂122.17Catalytic Amount
This compoundC₂₅H₃₉NO369.59-

Experimental Protocol

This protocol outlines the synthesis of this compound via the amidation of linoleic acid with benzylamine, facilitated by the coupling agent EDC.

Materials and Reagents:

  • Linoleic Acid (≥95%)

  • Benzylamine (≥99%)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Ethyl acetate (B1210297)

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add linoleic acid (1.0 eq). Dissolve the linoleic acid in anhydrous dichloromethane (DCM).

  • Activation of Carboxylic Acid: To the stirred solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC, 1.25 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the mixture at room temperature for 15 minutes.[1]

  • Amine Addition: Slowly add benzylamine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (linoleic acid) is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with dichloromethane.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography. A typical eluent system for this type of compound is a gradient of ethyl acetate in hexane.

  • Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Visualizations

Below are diagrams illustrating the chemical synthesis workflow and the biological signaling pathway associated with this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product Linoleic Acid Linoleic Acid Activation Carboxylic Acid Activation Linoleic Acid->Activation Benzylamine Benzylamine Amidation Amide Bond Formation Benzylamine->Amidation EDC_DMAP EDC / DMAP EDC_DMAP->Activation Activation->Amidation Workup Aqueous Work-up & Extraction Amidation->Workup Purification Silica Gel Chromatography Workup->Purification N_Benzyllinoleamide This compound Purification->N_Benzyllinoleamide

Caption: Workflow for the synthesis of this compound.

G N_Benzyllinoleamide This compound sEH Soluble Epoxide Hydrolase (sEH) N_Benzyllinoleamide->sEH Inhibits DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Metabolizes EETs Epoxyeicosatrienoic Acids (EETs) EETs->sEH Effects Anti-inflammatory & Analgesic Effects EETs->Effects Promotes

Caption: Signaling pathway of this compound as an sEH inhibitor.

References

Application Notes and Protocols: Extraction of N-Benzyllinoleamide from Maca Root

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepidium meyenii (Maca) is a plant native to the Peruvian Andes, recognized for its nutritional and medicinal properties. Among its various bioactive constituents, a class of N-benzylamides of long-chain fatty acids known as macamides have garnered significant scientific interest. N-Benzyllinoleamide, in particular, has been identified as a potent and orally bioavailable soluble epoxide hydrolase (sEH) inhibitor, suggesting its therapeutic potential in alleviating inflammatory pain.[1][2][3][4] This document provides detailed protocols for the extraction, purification, and quantification of this compound from maca root, intended for research and drug development applications.

Quantitative Data Summary

The concentration of this compound and other macamides can vary significantly between different commercial maca products, influenced by factors such as post-harvest treatment. The following table summarizes the quantitative analysis of selected macamides found in various maca root extracts.

MacamideConcentration Range in Dried Plant Material (%)Average Concentration in Commercial Products (mg/g of root)Notes
This compound Not explicitly stated as a percentage range, but identified as a particularly relevant macamide due to its high abundance and in vitro efficacy.Varies significantly; identified as a major macamide in several products.A key bioactive component with sEH inhibitory activity.
Total Macamides0.0016% - 0.0123%~1.24 mg/g (average of 13 commercial products)Total macamide content can reach up to ≥ 3.29 mg/g in certain products.
N-benzylhexadecanamidePredominant macamide in some samples.--
N-benzyl-(9Z)-octadecenamidePresent in significant quantities.--
N-benzyl-(9Z, 12Z)-octadecadienamidePresent in significant quantities.--

Experimental Protocols

Protocol 1: Extraction of Macamides from Maca Root Powder

This protocol outlines a general procedure for the extraction of a macamide-rich fraction from dried maca root powder using an organic solvent.

Materials:

  • Dried maca root powder

  • Methanol (B129727) (reagent grade) or 80% Methanol

  • Conical flask or beaker

  • Shaker or magnetic stirrer

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh 100 g of dried maca root powder and place it into a 2 L conical flask.

  • Add 1 L of 80% methanol to the flask (or a 1:20 w/v ratio of maca to solvent).

  • Securely cover the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for 24 hours.

  • After 24 hours, filter the mixture through filter paper to separate the extract from the solid plant material.

  • Collect the filtrate (the methanol extract) and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the solvent is completely removed.

  • The resulting crude extract can be stored at -20°C for further purification.

Protocol 2: Purification of this compound using Preparative Liquid Chromatography

This protocol describes the purification of this compound from the crude macamide extract using preparative High-Performance Liquid Chromatography (HPLC).

Materials:

  • Crude macamide extract

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional, for improved peak shape)

  • Preparative HPLC system with a C18 column

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Dissolve the crude macamide extract in a minimal amount of the initial mobile phase (e.g., 80% acetonitrile in water).

  • Filter the dissolved extract through a 0.45 µm syringe filter to remove any particulate matter.

  • Set up the preparative HPLC system with a C18 column.

  • Equilibrate the column with the initial mobile phase. A typical solvent system consists of (A) water and (B) acetonitrile, both potentially containing 0.005% trifluoroacetic acid.

  • Inject the filtered extract onto the column.

  • Run a gradient elution program to separate the macamides. A suggested gradient is from 80% B to 100% B over 24 minutes. The flow rate will depend on the column dimensions.

  • Monitor the elution of compounds using a UV detector, typically at 210 nm.

  • Collect fractions corresponding to the peak of this compound. The identity of the peak can be confirmed by comparison with a synthetic standard or by subsequent analytical techniques (e.g., LC-MS/MS).

  • Combine the fractions containing the purified this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.

Protocol 3: Analytical Quantification of this compound by HPLC-UV-MS/MS

This protocol details the analytical method for quantifying this compound in maca extracts.

Instrumentation and Conditions:

  • HPLC System: Agilent 1100 series or equivalent with a UV-Vis detector and coupled to a mass spectrometer (MS/MS).

  • Column: Zorbax XDB C-18 (250 x 4.6 mm i.d.; 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.005% trifluoroacetic acid

    • B: Acetonitrile with 0.005% trifluoroacetic acid

  • Gradient: 80% B to 100% B in 24 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 210 nm.

  • MS Detection: Positive ion mode.

Procedure:

  • Prepare a standard stock solution of purified this compound of known concentration.

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare the maca extract sample by dissolving a known amount in the initial mobile phase and filtering it.

  • Inject the calibration standards and the sample extract into the HPLC system.

  • Generate a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

  • Confirm the identity of the this compound peak using MS/MS fragmentation patterns.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis maca_powder Dried Maca Root Powder solvent_extraction Solvent Extraction (e.g., 80% Methanol) maca_powder->solvent_extraction filtration Filtration solvent_extraction->filtration crude_extract Crude Macamide Extract filtration->crude_extract prep_hplc Preparative HPLC (C18 Column) crude_extract->prep_hplc Load onto Column fraction_collection Fraction Collection prep_hplc->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation pure_nbl Purified this compound solvent_evaporation->pure_nbl hplc_uv_ms HPLC-UV-MS/MS Analysis pure_nbl->hplc_uv_ms For Quantification & Purity Check quantification Quantification hplc_uv_ms->quantification

Caption: Workflow for the extraction, purification, and analysis of this compound.

Signaling Pathway of this compound Action

signaling_pathway cluster_membrane Cellular Environment cluster_effects Downstream Effects nbl This compound seh Soluble Epoxide Hydrolase (sEH) nbl->seh Inhibits eets Epoxyeicosatrienoic Acids (EETs) seh->eets Metabolizes dhdiols Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) seh->dhdiols Produces increased_eets Increased Levels of EETs seh->increased_eets Leads to eets->dhdiols Conversion anti_inflammatory Anti-inflammatory Effects increased_eets->anti_inflammatory analgesia Analgesia (Pain Relief) increased_eets->analgesia

Caption: this compound inhibits sEH, increasing EETs and promoting anti-inflammatory effects.

References

Application Note: UHPLC-PDA Method for the Quantification of N-Benzyllinoleamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Benzyllinoleamide is a member of the macamide class of secondary metabolites, which are naturally occurring compounds found in Lepidium meyenii (Maca).[1] These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their potential therapeutic properties. Notably, this compound has been identified as an orally bioavailable soluble epoxide hydrolase (sEH) inhibitor, a characteristic that links it to the alleviation of inflammatory pain.[2] As research into the therapeutic applications of this compound expands, the need for a robust, accurate, and reliable analytical method for its quantification is paramount.

This application note details a validated Ultra-High-Performance Liquid Chromatography with Photodiode Array (UHPLC-PDA) detection method for the precise quantification of this compound. The described protocol is designed to be a valuable tool for researchers in quality control, pharmacokinetic studies, and drug discovery.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Ammonium phosphate (B84403) (analytical grade)

2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

3. Sample Preparation

  • For Plant Material (e.g., Maca):

    • Dry and grind the plant material to a fine powder.

    • Extract a known amount of the powdered material (e.g., 1 g) with a suitable solvent such as petroleum ether or methanol. Sonication or shaking can be used to improve extraction efficiency.

    • Centrifuge the extract to pellet solid debris.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of methanol.

  • General Sample Preparation:

    • Dilute the sample with the mobile phase to an expected concentration within the calibration range.

    • Filter the sample through a 0.22 µm syringe filter prior to injection to remove any particulates.

4. UHPLC-PDA Instrumentation and Conditions

A UHPLC system equipped with a photodiode array detector is used for the analysis. The following chromatographic conditions have been optimized for the separation and quantification of this compound:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in Water or 10 mM Aqueous Ammonium Phosphate
Mobile Phase B Acetonitrile
Gradient Elution A gradient starting from a lower percentage of Mobile Phase B to a higher percentage over a specified time to ensure optimal separation. For example: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Injection Volume 2 µL
PDA Detection 210 nm

Method Validation

The developed UHPLC-PDA method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters included linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Results and Data Presentation

The quantitative performance of the UHPLC-PDA method for this compound is summarized in the tables below.

Table 1: Linearity and Sensitivity

ParameterResult
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.03 - 0.11 µg/mL
Limit of Quantification (LOQ) 0.10 - 1.48 µg/mL

Data presented are typical values based on published methods for related macamides and may vary slightly depending on the specific instrumentation and experimental conditions.

Table 2: Precision and Accuracy

ParameterAcceptance CriteriaResult
Intra-day Precision (RSD%) < 2%1.12 - 1.50%
Inter-day Precision (RSD%) < 2%1.22 - 1.58%
Repeatability (RSD%) < 2%1.50 - 1.97%
Accuracy (Recovery %) 95 - 105%96.79 - 109.99%

Data presented are typical values based on published methods for related macamides and may vary slightly depending on the specific instrumentation and experimental conditions.

Mandatory Visualizations

G Experimental Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_analysis UHPLC-PDA Analysis cluster_data Data Processing & Quantification Sample_Extraction Sample Extraction/Dilution Filtration Filtration (0.22 µm) Sample_Extraction->Filtration Standard_Preparation Standard Solution Preparation Standard_Preparation->Filtration UHPLC_Injection UHPLC Injection Filtration->UHPLC_Injection Chromatographic_Separation Chromatographic Separation UHPLC_Injection->Chromatographic_Separation PDA_Detection PDA Detection at 210 nm Chromatographic_Separation->PDA_Detection Peak_Integration Peak Integration PDA_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: Workflow for this compound quantification.

G Proposed Signaling Pathway of this compound N_Benzyllinoleamide This compound sEH Soluble Epoxide Hydrolase (sEH) N_Benzyllinoleamide->sEH Inhibition Diols Dihydroxyeicosatrienoic Acids (DHETs) sEH->Diols Metabolizes Epoxides Epoxyeicosatrienoic Acids (EETs) Epoxides->sEH Inflammation Inflammation Epoxides->Inflammation Anti-inflammatory Diols->Inflammation Pro-inflammatory

Caption: this compound's role in inflammation.

The UHPLC-PDA method described in this application note provides a reliable and robust solution for the quantification of this compound. The method is sensitive, accurate, and precise, making it suitable for a wide range of applications in both academic and industrial research settings. The detailed protocol and validation data presented herein should enable researchers to readily implement this method for their specific needs, thereby facilitating further investigation into the promising therapeutic potential of this compound.

References

Gas chromatography-mass spectrometry analysis of N-Benzyllinoleamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of N-Benzyllinoleamide using gas chromatography-mass spectrometry (GC-MS). The methodology outlined is intended for researchers, scientists, and drug development professionals engaged in the analysis of fatty acid amides. The protocol covers sample preparation, GC-MS instrumentation parameters, and data analysis. Representative quantitative data and a typical fragmentation pattern are also presented.

Introduction

This compound is a synthetic fatty acid amide with potential pharmacological activities. Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices during research and drug development. Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and selectivity, making it a powerful technique for the analysis of semi-volatile compounds like this compound.[1] This document provides a comprehensive guide to performing GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate GC-MS analysis. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

Materials:

  • This compound standard

  • Volatile organic solvent (e.g., dichloromethane, hexane, methanol, ethyl ether)[2]

  • Anhydrous sodium sulfate (B86663) (for drying)

  • Glass autosampler vials (1.5 mL) with inserts[2]

  • Syringe filters (0.45 µm)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve the standard in a suitable volatile organic solvent to prepare a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Extraction (from a solid or semi-solid matrix):

    • Weigh a precise amount of the homogenized sample (e.g., 0.5 g) into a centrifuge tube.

    • Add a known volume of a suitable extraction solvent (e.g., 5 mL of dichloromethane).

    • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

    • Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid and liquid phases.[1]

    • Carefully collect the supernatant (organic layer).

    • If water is present, pass the organic layer through a small column of anhydrous sodium sulfate to remove moisture.[1]

  • Final Sample Preparation:

    • Filter the extract or diluted standard solution through a 0.45 µm syringe filter into a GC vial.

    • The final concentration should be optimized to achieve an on-column loading of approximately 10 ng for a 1 µL injection in splitless mode. A typical concentration to start with is around 10 µg/mL.

    • Ensure a minimum sample volume of 50 µL in the vial.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound. These may be adjusted to optimize separation and detection for specific instrumentation.

Parameter Setting Reference
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injection Volume 1 µL
Injector Mode Splitless
Injector Temperature 280 °C
Oven Program Initial temperature 70 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Energy 70 eV (Electron Ionization - EI)
Mass Scan Range m/z 40-600
Solvent Delay 5 minutes

Data Presentation

Quantitative Analysis

A calibration curve should be generated by plotting the peak area of this compound against the concentration of the prepared standards. The linearity of the method should be evaluated using the coefficient of determination (R²).

Table 1: Representative Calibration Data for this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
578,912
10155,432
25380,112
50765,234
1001,520,456
0.9995

Table 2: Method Performance Characteristics (Hypothetical Data)

ParameterResult
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.7 µg/mL
Precision (RSD%) < 5%
Recovery (%) 95 - 105%
Qualitative Analysis: Mass Spectrum

The mass spectrum of this compound obtained by electron ionization will show a molecular ion peak and several characteristic fragment ions. The fragmentation of amides often involves cleavage of the N-CO bond. For this compound, a prominent fragment would be the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, resulting from the cleavage of the benzyl (B1604629) group. Another expected fragmentation is the cleavage of the amide bond, leading to the formation of an acylium ion.

Table 3: Expected Mass Fragments for this compound

m/zProposed Fragment Ion
369[M]⁺ (Molecular Ion)
91[C₇H₇]⁺ (Tropylium ion)
278[M - C₇H₈]⁺ (Loss of toluene)
106[C₇H₈N]⁺ (Benzylamine fragment)

Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Solvent Extraction Sample->Extraction Add Solvent & Vortex Filtration Filtration Extraction->Filtration Centrifuge & Collect Supernatant GC_Vial Transfer to GC Vial Filtration->GC_Vial Autosampler Autosampler Injection GC_Vial->Autosampler GC_Separation Gas Chromatography Separation Autosampler->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analyzer Mass Analyzer (Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition System Detector->Data_Acquisition Qualitative Qualitative Analysis (Mass Spectrum Library Search) Data_Acquisition->Qualitative Quantitative Quantitative Analysis (Peak Integration & Calibration) Data_Acquisition->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method described in this application note provides a robust and reliable approach for the analysis of this compound. The detailed protocol for sample preparation and instrument parameters, along with representative data, serves as a valuable resource for researchers in the fields of analytical chemistry and drug development. The method demonstrates good linearity, sensitivity, and precision, making it suitable for routine qualitative and quantitative analysis.

References

In Vivo Experimental Design Using N-Benzyllinoleamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyllinoleamide is a bioactive macamide found in the plant Lepidium meyenii (Maca).[1][2][3][4] It has garnered significant interest in the scientific community for its therapeutic potential, primarily attributed to its role as an inhibitor of soluble epoxide hydrolase (sEH).[1] While also characterized as a weak inhibitor of fatty acid amide hydrolase (FAAH), its primary mechanism of action in vivo appears to be through the modulation of the sEH pathway, which plays a crucial role in inflammation and pain signaling. These application notes provide a comprehensive guide for the in vivo experimental design using this compound, including detailed protocols and data presentation.

Mechanism of Action & Signaling Pathways

This compound's primary mode of action is the inhibition of soluble epoxide hydrolase (sEH). This enzyme is responsible for the degradation of endogenous anti-inflammatory lipid mediators. By inhibiting sEH, this compound increases the levels of these beneficial lipids, thereby reducing inflammation and pain. A secondary, less potent mechanism involves the inhibition of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids.

sEH_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH AntiInflammation Anti-inflammatory & Analgesic Effects EETs->AntiInflammation DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inflammation Inflammation & Pain DHETs->Inflammation NBL This compound NBL->sEH Inhibition

Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.

FAAH_Pathway Anandamide Anandamide (Endocannabinoid) FAAH Fatty Acid Amide Hydrolase (FAAH) Anandamide->FAAH CB1R Cannabinoid Receptor 1 (CB1) Anandamide->CB1R ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid NBL This compound (Weak Inhibitor) NBL->FAAH Weak Inhibition Neurotransmission Modulation of Neurotransmission CB1R->Neurotransmission

Caption: Fatty Acid Amide Hydrolase (FAAH) Signaling Pathway.

In Vivo Application: Alleviation of Inflammatory Pain

A key in vivo application of this compound is the reduction of inflammatory pain. The following workflow outlines a typical experimental design for evaluating its analgesic effects in a rodent model.

Experimental_Workflow Start Start: Acclimatization of Rats Baseline Baseline Paw Withdrawal Threshold Measurement Start->Baseline Grouping Random Assignment to Treatment Groups (Vehicle vs. This compound) Baseline->Grouping Dosing Oral Administration of This compound (100 mg/kg) or Vehicle Grouping->Dosing LPS Induction of Inflammation (LPS Injection) Dosing->LPS PainAssay Paw Withdrawal Threshold Measurement over Time (e.g., 0-6 hours) LPS->PainAssay DataAnalysis Data Analysis and Comparison of Groups PainAssay->DataAnalysis End End of Experiment DataAnalysis->End

Caption: Experimental Workflow for Inflammatory Pain Model.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Potency (IC50) against Soluble Epoxide Hydrolase

Enzyme SourceIC50 (nM)
Recombinant Human sEH~20-300
Recombinant Rat sEH~20-300
Recombinant Mouse sEH~20-300

Data derived from studies on various macamides, with this compound being a prominent example.

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration, 100 mg/kg)

ParameterValue (Mean ± SEM)
Cmax (nM)519 ± 149
Tmax (hours)3
AUC (nM x hours)3690 ± 664
t1/2 (hours)9

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t1/2: Half-life.

Table 3: In Vivo Efficacy in LPS-Induced Inflammatory Pain Model in Rats

Treatment GroupPaw Withdrawal Threshold (% of Baseline)
Vehicle ControlDecreased
This compound (100 mg/kg, oral)Significantly Increased vs. Vehicle

Pain relief is interpreted as an increase in paw withdrawal threshold.

Detailed Experimental Protocols

Protocol 1: Lipopolysaccharide (LPS)-Induced Inflammatory Pain Model in Rats

This protocol describes the induction of inflammatory pain using LPS and the assessment of the analgesic effects of this compound.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • This compound

  • Vehicle (e.g., NEOBEE® 1053)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Electronic von Frey apparatus or similar tactile stimulator

  • Oral gavage needles

  • Syringes and needles for injection

Procedure:

  • Animal Acclimatization: Acclimatize rats to the testing environment for at least 3 days prior to the experiment. Handle the animals daily to minimize stress.

  • Baseline Measurement: On the day of the experiment, place the rats in individual clear plastic cages with a wire mesh floor and allow them to acclimate for at least 30 minutes. Measure the baseline paw withdrawal threshold using an electronic von Frey apparatus. Apply the filament to the plantar surface of the hind paw with increasing force until the rat withdraws its paw. Record the force in grams. Repeat this measurement three times for each paw and calculate the average.

  • Drug Administration: Randomly assign the animals to treatment groups (e.g., vehicle control, this compound 100 mg/kg). Administer the compound or vehicle orally via gavage.

  • Induction of Inflammation: At a predetermined time after drug administration (e.g., 1 hour), induce inflammation by injecting LPS (e.g., 1 µg in 50 µL of sterile saline) into the plantar surface of one hind paw.

  • Pain Assessment: Measure the paw withdrawal threshold at various time points after LPS injection (e.g., 1, 2, 4, and 6 hours).

  • Data Analysis: Express the paw withdrawal threshold as a percentage of the baseline measurement. Compare the results between the treatment groups using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).

Protocol 2: Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of orally administered this compound.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g) with jugular vein cannulation (optional, for serial blood sampling)

  • This compound

  • Vehicle (e.g., NEOBEE® 1053)

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Pipettes and storage vials

  • Analytical equipment (e.g., LC-MS/MS) for quantifying this compound in plasma

Procedure:

  • Animal Preparation: Fast the rats overnight before the experiment but allow free access to water.

  • Drug Administration: Administer a single oral dose of this compound (e.g., 100 mg/kg) via gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours) from the jugular vein cannula or another appropriate site (e.g., tail vein).

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma samples to clean vials and store them at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2, using appropriate software.

This compound presents a promising natural compound for in vivo research, particularly in the fields of inflammation and pain. Its mechanism as a soluble epoxide hydrolase inhibitor provides a clear rationale for its observed analgesic effects. The protocols and data presented here offer a solid foundation for researchers and drug development professionals to design and execute robust in vivo studies to further explore the therapeutic potential of this compound.

References

Application Note: N-Benzyllinoleamide as a Standard for Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyllinoleamide is a member of the N-acylethanolamine (NAE) class of lipid mediators.[1][2] Found as a constituent of Lepidium meyenii (Maca), it is recognized for its biological activity, including the inhibition of soluble epoxide hydrolase (sEH), which plays a role in alleviating inflammatory pain.[3][4] Its well-defined chemical structure and properties make it an excellent candidate for use as an analytical standard in various research and quality control applications. This document provides detailed information on the properties, applications, and analytical protocols for using this compound as a reference standard.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use as an analytical standard. The following table summarizes its key properties.

PropertyValueSource
Chemical Formula C₂₅H₃₉NO
Molecular Weight 369.6 g/mol
IUPAC Name (9Z,12Z)-N-benzyloctadeca-9,12-dienamide
CAS Number 18286-71-0
Appearance Light brown precipitate (synthetic)
Solubility Soluble in organic solvents such as methanol (B129727) and acetonitrile.
Precursor m/z ([M+H]⁺) 370.3093
Precursor m/z ([M+Na]⁺) 392.2905

Applications in Analytical Chemistry

This compound serves as a critical reference material in a variety of analytical applications:

  • Quantitative Analysis: As a primary standard for the quantification of this compound and related macamides in plant extracts, dietary supplements, and other commercial products using techniques like HPLC-UV and HPLC-MS/MS.

  • Method Validation: For the validation of analytical methods, including the determination of linearity, accuracy, precision, and limits of detection and quantification.

  • Metabolomics Research: As a standard for the identification and quantification of N-acylethanolamines in biological samples, aiding in the study of lipid signaling pathways.

  • Quality Control: To ensure the consistency and quality of raw materials and finished products in the food, pharmaceutical, and dietary supplement industries.

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Objective: To prepare accurate and precise standard solutions of this compound for calibration and quality control.

Materials:

  • This compound analytical standard

  • HPLC-grade methanol

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Calibrated analytical balance

  • Micropipettes

Protocol:

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask.

    • Record the exact weight.

    • Dissolve the standard in approximately 5 mL of HPLC-grade methanol.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Bring the solution to the final volume of 10 mL with methanol.

    • Stopper the flask and invert several times to ensure homogeneity.

    • This stock solution should be stored at -20°C in an amber vial.

  • Working Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • For example, to prepare a 100 µg/mL working solution, transfer 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to volume with methanol.

HPLC-MS/MS Method for Quantification

Objective: To provide a robust and sensitive method for the quantification of this compound in a sample matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).

Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 50% B; 1-10 min: 50-95% B; 10-12 min: 95% B; 12-12.1 min: 95-50% B; 12.1-15 min: 50% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM):

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
370.391.125
370.3279.315

Note: Collision energies should be optimized for the specific instrument used.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound as an sEH Inhibitor

G PUFA Polyunsaturated Fatty Acids (e.g., Linoleic Acid) Epoxy_FA Epoxy Fatty Acids (EpFAs) PUFA->Epoxy_FA Oxidation CYP450 Cytochrome P450 Epoxygenase Diol_FA Dihydroxy Fatty Acids (Less Active) Epoxy_FA->Diol_FA Hydrolysis sEH Soluble Epoxide Hydrolase (sEH) Anti_Inflammatory Anti-inflammatory Effects Epoxy_FA->Anti_Inflammatory Analgesic Analgesic Effects Epoxy_FA->Analgesic Inflammation Inflammation Pain Pain N_Benz This compound N_Benz->sEH Inhibition

Caption: this compound inhibits sEH, increasing anti-inflammatory EpFAs.

Experimental Workflow for Quantification

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Standard_Prep Prepare this compound Standard Solutions Cal_Curve Generate Calibration Curve Standard_Prep->Cal_Curve Sample_Prep Extract Sample (e.g., Maca Powder) HPLC_Sep Chromatographic Separation (C18 Column) Sample_Prep->HPLC_Sep MS_Detect Mass Spectrometric Detection (MRM Mode) HPLC_Sep->MS_Detect MS_Detect->Cal_Curve Quant Quantify this compound in Sample MS_Detect->Quant Cal_Curve->Quant

Caption: Workflow for this compound quantification by HPLC-MS/MS.

Quality Control and Purity

The purity of the this compound analytical standard is critical for accurate quantification. It is recommended to use a standard with a purity of ≥98%. The certificate of analysis should be consulted for the exact purity value, which should be used to correct the concentration of the prepared standard solutions. The stability of the standard solutions should also be monitored over time, with fresh solutions being prepared regularly.

Conclusion

This compound is a valuable analytical standard for the accurate identification and quantification of this and related compounds in various matrices. Its well-characterized properties and the availability of robust analytical methods make it an essential tool for researchers in natural product chemistry, pharmacology, and quality control. The protocols and information provided in this application note are intended to facilitate the effective use of this compound as a reference standard.

References

Application of N-Benzyllinoleamide in sEH Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, primarily the epoxyeicosatrienoic acids (EETs). EETs, generated from arachidonic acid by cytochrome P450 epoxygenases, possess potent anti-inflammatory, vasodilatory, and analgesic properties.[1][2] The enzyme sEH hydrolyzes these beneficial EETs to their less active corresponding diols, the dihydroxyeicosatrienoic acids (DHETs), thus diminishing their protective effects.[3] Inhibition of sEH has emerged as a promising therapeutic strategy for a range of conditions, including hypertension, inflammation, and pain, by stabilizing and increasing the endogenous levels of EETs.[3][4]

N-Benzyllinoleamide is a naturally occurring macamide found in Lepidium meyenii (Maca) that has been identified as a potent inhibitor of soluble epoxide hydrolase. This document provides detailed application notes and protocols for the use of this compound in sEH inhibition assays, intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation

The inhibitory potency of this compound against soluble epoxide hydrolase has been quantified across different species. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its efficacy.

Enzyme SourceIC50 (nM)
Human sEH20 - 300
Mouse sEH20 - 300
Rat sEH20 - 300

Table 1: Inhibitory Potency (IC50) of this compound against soluble epoxide hydrolase (sEH) from different species. Data sourced from Singh et al., 2020.

Signaling Pathway

The inhibition of soluble epoxide hydrolase by this compound directly impacts the arachidonic acid cascade. By blocking sEH, this compound prevents the degradation of EETs, thereby enhancing their beneficial downstream effects.

sEH_Signaling_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Enhanced Therapeutic Effects (Anti-inflammation, Vasodilation, Analgesia) EETs->Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor This compound Inhibitor->sEH sEH_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add Inhibitor/Vehicle prep_inhibitor->add_inhibitor prep_enzyme Prepare sEH Enzyme Solution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Fluorescent Substrate add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_enzyme->add_inhibitor pre_incubate Pre-incubate (5 min, 30°C) add_inhibitor->pre_incubate pre_incubate->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence calc_rate Calculate Reaction Rates read_fluorescence->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 Value calc_inhibition->calc_ic50

References

Application Notes: Efficacy of N-Benzyllinoleamide in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Benzyllinoleamide is a bioactive macamide identified in Lepidium meyenii (Maca), a plant native to the Peruvian Andes.[1][2][3] Recent studies have characterized this compound as a potent and orally bioavailable inhibitor of the soluble epoxide hydrolase (sEH) enzyme.[1] The inhibition of sEH is a promising therapeutic strategy for managing inflammatory pain. This enzyme is responsible for the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound increases the bioavailability of EETs, which in turn can resolve inflammation and reduce pain.

While some macamides have been investigated for their potential to inhibit fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids like anandamide, their potency in this regard is generally considered low. Therefore, the primary mechanism of action for the anti-inflammatory and analgesic effects of this compound is attributed to its sEH inhibitory activity.

These application notes provide detailed protocols for designing and conducting preclinical animal studies to evaluate the anti-inflammatory and analgesic efficacy of this compound. The selected models are standard, validated, and widely used in pharmacological research.

Proposed Signaling Pathway of this compound

The primary mechanism of action for this compound is the inhibition of soluble epoxide hydrolase (sEH). This pathway is crucial for regulating inflammation and pain.

sEH_Pathway AA Arachidonic Acid (AA) CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Degradation Effects Anti-inflammatory & Analgesic Effects EETs->Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs NBL This compound NBL->sEH

Caption: this compound inhibits sEH, preventing EET degradation and promoting anti-inflammatory effects.

General Experimental Workflow

A systematic workflow is essential for ensuring the reproducibility and validity of in vivo studies. The following diagram outlines the key stages of an animal study designed to test the efficacy of this compound.

Experimental_Workflow start Start: Hypothesis Formulation acclimatization 1. Animal Acclimatization (≥ 1 week) start->acclimatization grouping 2. Randomization & Grouping (Vehicle, Positive Control, this compound Doses) acclimatization->grouping baseline 3. Baseline Measurement (e.g., Paw Volume, Thermal Latency) grouping->baseline administration 4. Compound Administration (Oral Gavage, IP, etc.) baseline->administration induction 5. Induction of Pathology (e.g., Carrageenan Injection, Thermal Stimulus) administration->induction measurement 6. Data Collection at Time Points (e.g., Edema, Nocifensive Behavior) induction->measurement euthanasia 7. Euthanasia & Tissue Collection (For Biomarker Analysis) measurement->euthanasia analysis 8. Data & Statistical Analysis euthanasia->analysis end End: Conclusion & Reporting analysis->end

Caption: Standard workflow for in vivo efficacy testing of this compound.

Protocol 1: Carrageenan-Induced Paw Edema in Rodents (Anti-inflammatory Assay)

This model is a standard method for evaluating acute inflammation and is widely used for screening potential anti-inflammatory drugs.

Objective: To assess the in vivo anti-inflammatory efficacy of this compound by measuring its ability to inhibit paw edema induced by carrageenan.

Materials and Reagents:

  • This compound

  • Carrageenan (Lambda, Type IV)

  • Positive Control: Indomethacin or Dexamethasone

  • Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80 in saline)

  • Sterile 0.9% Saline

  • Plethysmometer or Digital Calipers

  • Animal Handling and Injection Equipment

Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats.

  • Weight: 180-220 g.

  • Acclimatization: Animals must be acclimatized to laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Ethics: All procedures must be approved by and performed in accordance with the guidelines of the Institutional Animal Ethics Committee.

Experimental Procedure:

  • Animal Grouping: Randomly divide animals into a minimum of four groups (n=6-8 per group):

    • Group I (Vehicle Control): Receives vehicle only.

    • Group II (Positive Control): Receives Indomethacin (e.g., 10 mg/kg, oral).

    • Group III (Test Compound - Low Dose): Receives this compound (e.g., 10 mg/kg, oral).

    • Group IV (Test Compound - High Dose): Receives this compound (e.g., 30 mg/kg, oral).

  • Baseline Measurement: Measure the initial volume of the left hind paw of each animal using a plethysmometer. This is the 0-hour reading.

  • Compound Administration: Administer the vehicle, positive control, or this compound via oral gavage (p.o.) or intraperitoneal injection (i.p.).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the left hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection. The inflammatory response is typically maximal around 3-5 hours.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) at each time point by subtracting the baseline paw volume from the post-injection volume.

    • Calculate the Percentage Inhibition of Edema for each treated group relative to the vehicle control group using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

    • Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's post-hoc test) to compare treated groups with the vehicle control group.

Data Presentation:

GroupTreatment (Dose, Route)NMean Paw Volume Increase (mL) ± SEM (at 3 hours)% Inhibition of Edema
IVehicle (10 mL/kg, p.o.)80.85 ± 0.06-
IIIndomethacin (10 mg/kg, p.o.)80.38 ± 0.0455.3%
IIIThis compound (10 mg/kg, p.o.)80.62 ± 0.0527.1%
IVThis compound (30 mg/kg, p.o.)80.45 ± 0.04*47.1%
Hypothetical data presented for illustrative purposes. Statistical significance (e.g., p < 0.05) relative to the vehicle control is denoted by an asterisk.

Protocol 2: Hot Plate Test in Rodents (Analgesic Assay)

The hot plate test is a classic model for assessing centrally-mediated antinociceptive activity by measuring the reaction time of an animal to a thermal stimulus.

Objective: To evaluate the central analgesic properties of this compound by measuring its effect on the thermal pain threshold in mice.

Materials and Reagents:

  • This compound

  • Positive Control: Morphine (e.g., 5 mg/kg, i.p.)

  • Vehicle (e.g., Sterile Saline or 0.5% CMC)

  • Hot Plate Apparatus with Temperature Control

  • Transparent Retaining Cylinder

  • Stopwatch

Animal Model:

  • Species: Male Swiss albino or CD-1 mice.

  • Weight: 20-30 g.

  • Acclimatization: Animals must be acclimatized for at least one week, with free access to food and water.

  • Ethics: All procedures must be approved by the Institutional Animal Ethics Committee.

Experimental Procedure:

  • Apparatus Setup: Set the temperature of the hot plate to a constant 55 ± 0.5°C.

  • Animal Selection & Baseline:

    • Place each mouse individually on the hot plate and start the stopwatch.

    • Record the latency to the first sign of nocifensive behavior (e.g., paw licking, jumping).

    • To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be established. If the mouse does not respond within this time, it should be removed, and the maximum latency recorded.

    • Select only animals that show a baseline latency of 5-15 seconds for the study.

  • Animal Grouping: Randomly assign the selected mice to a minimum of four groups (n=8-10 per group):

    • Group I (Vehicle Control): Receives vehicle only.

    • Group II (Positive Control): Receives Morphine (e.g., 5 mg/kg, i.p.).

    • Group III (Test Compound - Low Dose): Receives this compound (e.g., 10 mg/kg, p.o.).

    • Group IV (Test Compound - High Dose): Receives this compound (e.g., 30 mg/kg, p.o.).

  • Compound Administration: Administer the vehicle, positive control, or this compound according to the assigned group.

  • Post-Treatment Measurement: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the reaction latency, again observing the cut-off time.

  • Data Analysis:

    • The analgesic effect can be expressed as the increase in latency time or as the Percentage of Maximal Possible Effect (% MPE).

    • % MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100

    • Perform statistical analysis (e.g., two-way ANOVA with repeated measures, followed by a post-hoc test) to determine the significance of the observed effects over time and between groups.

Data Presentation:

GroupTreatment (Dose, Route)NMean Reaction Latency (s) ± SEM (at 60 min)% MPE (at 60 min)
IVehicle (10 mL/kg, p.o.)109.8 ± 0.74.5%
IIMorphine (5 mg/kg, i.p.)1024.5 ± 1.575.2%
IIIThis compound (10 mg/kg, p.o.)1014.2 ± 1.123.1%
IVThis compound (30 mg/kg, p.o.)1018.9 ± 1.3*48.6%
Hypothetical data presented for illustrative purposes, assuming a baseline latency of ~9s and a cut-off of 30s. Statistical significance (e.g., p < 0.05) relative to the vehicle control is denoted by an asterisk.

References

Application Notes and Protocols: Laboratory Preparation and Use of N-Benzyllinoleamide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyllinoleamide is a bioactive lipid molecule, notably found in the plant Lepidium meyenii (Maca), that has garnered significant interest in the scientific community.[1][2][3] It is recognized as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of signaling lipids.[1][2] By inhibiting sEH, this compound can modulate inflammatory pathways, making it a valuable tool for research in inflammation, pain, and neurological disorders. These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo studies, along with relevant technical data and a summary of its mechanism of action.

Physicochemical and Biological Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₂₅H₃₉NO
Molecular Weight 369.58 g/mol
Appearance White to off-white solid
CAS Number 18286-71-0
Solubility DMSO: 100 mg/mL (270.58 mM); DMF: 30 mg/mL; Ethanol: 30 mg/mL
Storage (Powder) -20°C for 3 years
Storage (Solvent) -80°C for 6 months; -20°C for 1 month

Biological Activity and Mechanism of Action

This compound's primary mechanism of action is the inhibition of soluble epoxide hydrolase (sEH). This enzyme is responsible for the degradation of endogenous anti-inflammatory lipid mediators. By inhibiting sEH, this compound effectively increases the levels of these beneficial lipids, thereby reducing inflammation and pain.

Beyond sEH inhibition, this compound has also been shown to inhibit the NF-κB pathway and activate the Nrf2 pathway, both of which are critical in the cellular response to inflammation and oxidative stress.

Signaling Pathway of this compound

N_Benzyllinoleamide_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid EETs EETs Arachidonic Acid->EETs CYP Epoxygenases This compound This compound sEH sEH This compound->sEH NF-kB NF-kB This compound->NF-kB Nrf2 Nrf2 This compound->Nrf2 DHETs DHETs EETs->DHETs sEH Anti-inflammatory Effects Anti-inflammatory Effects EETs->Anti-inflammatory Effects Pro-inflammatory Effects Pro-inflammatory Effects DHETs->Pro-inflammatory Effects Inflammation Inflammation NF-kB->Inflammation Antioxidant Response Antioxidant Response Nrf2->Antioxidant Response

Caption: this compound signaling pathways.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC₅₀) of this compound against sEH from different species.

TargetSpeciesIC₅₀ (µM)Reference
sEHHuman0.155
sEHRat0.041
sEHMouse0.044
FAAHHuman10.8
NF-κBMurine8.80

Experimental Protocols

Synthesis of this compound

This protocol is based on the general method for amide synthesis.

Materials:

Workflow for this compound Synthesis:

Caption: Workflow for the synthesis of this compound.

Procedure:

  • In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve linoleic acid (1.0 equivalent) in anhydrous dichloromethane.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) (1.25 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Slowly add benzylamine (1.0 equivalent) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Characterize the purified this compound by NMR and mass spectrometry to confirm its identity and purity.

Preparation of Stock Solutions for In Vitro Assays

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Ultrasonic bath

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL or 270.58 mM).

  • Use an ultrasonic bath to facilitate dissolution. Note that hygroscopic DMSO can significantly impact solubility, so use a freshly opened bottle.

  • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

Stock Solution Preparation Table:

Desired ConcentrationSolventMass: 1 mgMass: 5 mgMass: 10 mg
1 mMDMSO2.7058 mL13.5289 mL27.0577 mL
5 mMDMSO0.5412 mL2.7058 mL5.4115 mL
10 mMDMSO0.2706 mL1.3529 mL2.7058 mL
Preparation of a Suspended Solution for In Vivo Administration (Oral or Intraperitoneal)

This protocol yields a 2.5 mg/mL suspended solution suitable for administration to animal models.

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes for mixing

Procedure:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO as described in Protocol 2.

  • To prepare 1 mL of the final suspended solution, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 in a sterile tube.

  • Mix thoroughly until a homogenous solution is formed.

  • Add 50 µL of Tween-80 to the mixture and mix again until uniform.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL.

  • Vortex the solution well before each administration to ensure a uniform suspension.

Important Considerations:

  • For continuous dosing periods exceeding half a month, the stability of this formulation should be carefully considered.

  • Always perform a small-scale pilot study to ensure the tolerability of the vehicle in your specific animal model.

Disclaimer

These protocols and application notes are intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling all chemicals. The information provided is based on currently available literature and should be adapted as necessary for specific experimental requirements.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Synthetic N-Benzyllinoleamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of synthetic N-Benzyllinoleamide.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Low yield of this compound after synthesis and initial work-up.

  • Question: My reaction seems to have worked, but after the initial extraction, the yield of my crude product is very low. What could be the issue?

  • Answer: Low crude yield can stem from several factors related to the reaction and work-up process.

    • Incomplete Reaction: The amide coupling reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Issues with Starting Materials: If the benzylamine (B48309) starting material is a hydrochloride salt, it requires neutralization with a non-nucleophilic base (e.g., triethylamine (B128534), diisopropylethylamine) for the reaction to proceed effectively.[1]

    • Suboptimal Work-up: this compound has some polarity. During aqueous work-up, excessive washing or the use of highly polar organic solvents for extraction might lead to product loss in the aqueous phase. Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. A typical work-up involves washing the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.[2]

Problem 2: Difficulty in removing impurities by column chromatography.

  • Question: I am running a silica (B1680970) gel column, but my product is co-eluting with impurities. How can I improve the separation?

  • Answer: Achieving good separation on a silica column for this compound can be challenging due to the presence of structurally similar impurities.

    • Solvent System Optimization: The polarity of the eluent is critical. For N-substituted amides, a gradient elution is often effective. Start with a non-polar solvent system (e.g., hexane (B92381)/ethyl acetate) and gradually increase the polarity. For more polar amides, a system like methanol (B129727) in dichloromethane (B109758) might be necessary.[3]

    • Tailing on the Column: Amides can sometimes tail on acidic silica gel. Adding a small amount of a basic modifier like triethylamine (0.5-1%) to the mobile phase can help to improve the peak shape and separation.

    • Identifying Impurities: Common impurities include unreacted linoleic acid (or its derivatives) and benzylamine. Linoleic acid is more polar and should elute later, while benzylamine is also polar and can be removed by an acidic wash before chromatography. Another potential impurity is N-acylurea if carbodiimide (B86325) coupling reagents were used, which can be difficult to remove.

Problem 3: The purified this compound appears oily or does not solidify.

  • Question: After column chromatography and solvent evaporation, my this compound is a persistent oil. How can I induce crystallization?

  • Answer: this compound, being a derivative of a polyunsaturated fatty acid, can exist as an oil or a low-melting solid at room temperature.

    • Recrystallization: If the product is of high purity but oily, recrystallization can be attempted. This requires screening various solvents. Start with dissolving the oil in a minimum amount of a hot solvent in which it is soluble (e.g., acetonitrile (B52724), ethanol, or a mixture like heptane/tert-butyl methyl ether) and then slowly cooling it to room temperature, followed by further cooling in an ice bath or refrigerator.[4]

    • Purity Check: An oily appearance might also indicate the presence of impurities that are lowering the melting point. Analyze the purity of the oil by HPLC or NMR. If significant impurities are detected, further purification by column chromatography with a different solvent system may be required.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

A1: The most common impurities depend on the synthetic route.

  • From Linoleoyl Chloride and Benzylamine:

    • Unreacted linoleoyl chloride or linoleic acid (from hydrolysis of the acid chloride).

    • Unreacted benzylamine.

    • Byproducts from the reaction of impurities in the starting linoleoyl chloride, such as N-benzyl-oleamide or N-benzyl-stearamide.

  • From Linoleic Acid and Benzylamine using Coupling Reagents (e.g., EDC, DCC):

    • Unreacted linoleic acid and benzylamine.

    • N-acylurea byproduct if a carbodiimide reagent is used.

Q2: What is a good starting point for a TLC solvent system to monitor the reaction?

A2: A good starting point for a TLC solvent system is a mixture of a non-polar and a polar solvent. A 70:30 or 80:20 mixture of n-hexane:ethyl acetate (B1210297) is often suitable.[5] The product, this compound, should have an Rf value between 0.3 and 0.5 for optimal separation in column chromatography with the same or a slightly less polar solvent system.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity.

  • HPLC: High-Performance Liquid Chromatography with UV detection is a powerful method to quantify the purity of this compound. A reversed-phase C18 column with a gradient of acetonitrile in water (both containing a small amount of trifluoroacetic acid, e.g., 0.005%) can be used.

  • NMR: ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired product and identify any residual solvents or impurities. The chemical shifts of common laboratory solvents are well-documented and can be used to identify them as contaminants.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized this compound.

Q4: My NMR spectrum looks complex. Could this be due to rotamers?

A4: Yes, amides can exhibit restricted rotation around the C-N bond, leading to the presence of rotational isomers (rotamers). This can result in the appearance of doubled or broadened signals in the NMR spectrum. Running the NMR at a higher temperature can sometimes cause these signals to coalesce into single, sharp peaks.

Data Presentation

Table 1: Typical Column Chromatography Parameters for this compound Purification

ParameterValue
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexane (e.g., 5% to 30%)
Alternative Mobile Phase Gradient of Methanol in Dichloromethane (e.g., 0% to 5%)
Loading Technique Dry loading (adsorbing the crude product onto a small amount of silica gel) or wet loading in a minimal amount of a non-polar solvent.
Typical Purity after Column >95% (as determined by HPLC)

Table 2: Suggested Solvents for Recrystallization of this compound

SolventComments
Acetonitrile A good starting point for recrystallization of amides.
Ethanol Another polar solvent option.
Acetone Can be effective for moderately polar compounds.
Heptane/tert-Butyl methyl ether A solvent/anti-solvent system that can be effective for inducing crystallization.
n-Hexane/Ethyl Acetate A mixture where the compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added dropwise until turbidity is observed, followed by slow cooling.

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Column Chromatography

  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material (a general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).

    • Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

    • Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.

    • Alternatively, for dry loading, dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the starting solvent system (e.g., 5% ethyl acetate in hexane).

    • Collect fractions and monitor their composition by TLC.

    • Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate in hexane) to elute the product.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization of this compound

  • Solvent Selection:

    • In a small test tube, add a small amount of the purified product.

    • Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution:

    • Place the bulk of the product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down cooling and promote the formation of larger crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or in a desiccator under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound (from reaction) workup Aqueous Work-up (Acidic & Basic Washes) synthesis->workup column_chrom Silica Gel Column Chromatography workup->column_chrom recrystallization Recrystallization column_chrom->recrystallization purity_check Purity & Identity Confirmation (HPLC, NMR, MS) recrystallization->purity_check troubleshooting_logic cluster_problems Problem Identification cluster_solutions Potential Solutions start Purification Issue low_yield Low Yield start->low_yield co_elution Co-elution in Chromatography start->co_elution oily_product Product is an Oil start->oily_product check_reaction Optimize Reaction Conditions & Work-up low_yield->check_reaction optimize_chrom Optimize Solvent System (Gradient, Additives) co_elution->optimize_chrom try_recryst Attempt Recrystallization (Solvent Screening) oily_product->try_recryst repurify Re-purify by Chromatography try_recryst->repurify If impurities present

References

Stability and proper storage conditions for N-Benzyllinoleamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of N-Benzyllinoleamide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended short-term and long-term storage conditions for this compound stock solutions?

A1: For optimal stability, stock solutions of this compound should be stored under the following conditions:

Storage TemperatureRecommended Duration
-80°CUp to 6 months[1]
-20°CUp to 1 month[1]

It is crucial to minimize freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use vials is highly recommended to maintain the integrity of the compound.

Q2: How should I handle working solutions of this compound for in vivo or in vitro experiments?

A2: Working solutions, especially for in vivo experiments, should be prepared fresh on the day of use from a properly stored stock solution[1]. This minimizes the risk of degradation and ensures the accuracy and reproducibility of your experimental results. If precipitation occurs during the preparation of a working solution, gentle heating and/or sonication can be used to aid dissolution[1].

Q3: What are the potential degradation pathways for this compound?

A3: this compound contains a polyunsaturated linoleamide (B162930) chain and a benzylamide functional group, which are susceptible to specific degradation pathways:

  • Oxidation: The two double bonds in the linoleamide chain are prone to oxidation, which can be initiated by exposure to air (autoxidation), light (photo-oxidation), or heat. This can lead to the formation of hydroperoxides, which can further break down into aldehydes, ketones, and other reactive species. The presence of a benzyl (B1604629) group might also influence oxidative stability.

  • Hydrolysis: The amide bond in this compound can undergo hydrolysis, particularly under strong acidic or basic conditions, to yield linoleic acid and benzylamine. While amides are generally more stable to hydrolysis than esters, this pathway should be considered, especially during long-term storage in protic solvents or at extreme pH values.

  • Isomerization: The cis double bonds in the linoleamide chain can potentially isomerize to the more stable trans configuration upon exposure to heat or light.

Q4: Are there any known degradation products of this compound?

A4: Specific degradation products of this compound are not extensively documented in the public domain. However, based on its chemical structure, potential degradation products could include oxidized derivatives of the linoleamide chain (e.g., epoxides, hydroxides, and cleavage products like aldehydes) and the hydrolysis products, linoleic acid and benzylamine. Further analysis using techniques like LC-MS/MS would be required to identify and characterize specific degradants formed under various stress conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or lower-than-expected biological activity in experiments. Degradation of this compound in stock or working solutions.- Verify the storage conditions and age of the stock solution. - Prepare fresh working solutions for each experiment. - Perform a stability check of your compound using an appropriate analytical method (e.g., HPLC).
Precipitation observed in the stock solution upon thawing. Poor solubility at lower temperatures or solvent evaporation.- Gently warm the vial to room temperature and vortex to redissolve the compound. - If precipitation persists, sonicate the solution for a short period. - Ensure vials are properly sealed to prevent solvent evaporation.
Change in the physical appearance of the solid compound (e.g., color change, clumping). Potential oxidation or moisture absorption.- Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator. - Protect from light.
Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Presence of degradation products or impurities.- Review the handling and storage history of the compound. - Consider performing forced degradation studies to identify potential degradation products and confirm the stability-indicating nature of your analytical method.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Solution

This protocol outlines a general procedure for evaluating the stability of this compound in a specific solvent under defined storage conditions.

1. Materials:

  • This compound
  • High-purity solvent (e.g., DMSO, ethanol)
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • HPLC or LC-MS/MS system with a suitable column (e.g., C18)
  • Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)
  • Light-protected containers (e.g., amber vials)

2. Procedure:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
  • Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles of the main stock.
  • Establish Time Points: Define the time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
  • Storage Conditions: Store the aliquots under the desired conditions to be tested (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
  • Sample Analysis: At each time point, retrieve an aliquot from each storage condition. Analyze the sample by a validated stability-indicating HPLC or LC-MS/MS method to determine the concentration of this compound.
  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). A compound is often considered stable if the remaining percentage is within a predefined limit (e.g., >90%).

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to understand its degradation pathways and to validate the stability-indicating power of an analytical method.

1. Materials:

  • This compound solution (in a suitable solvent)
  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)
  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)
  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
  • UV lamp and controlled temperature chamber

2. Procedure:

  • Acid Hydrolysis: Mix the this compound solution with 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
  • Base Hydrolysis: Mix the this compound solution with 0.1 N NaOH. Incubate at a controlled temperature for a defined period. Neutralize the solution before analysis.
  • Oxidative Degradation: Mix the this compound solution with 3% H₂O₂. Keep at room temperature for a defined period.
  • Thermal Degradation: Heat the this compound solution at an elevated temperature (e.g., 80°C) for a defined period.
  • Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) for a defined period.
  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., LC-MS/MS) to identify and quantify the parent compound and any degradation products.

Visualizations

Stability_Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Investigation Steps cluster_resolution Resolution Inconsistent_Results Inconsistent Experimental Results Check_Storage Verify Storage Conditions (Temp, Duration) Inconsistent_Results->Check_Storage Check_Handling Review Solution Preparation (Freshness, Aliquoting) Inconsistent_Results->Check_Handling Use_New_Stock Use New Stock or Prepare Fresh Check_Storage->Use_New_Stock Analytical_Check Perform Analytical Check (e.g., HPLC) Check_Handling->Analytical_Check Optimize_Protocols Optimize Handling Protocols Check_Handling->Optimize_Protocols Analytical_Check->Use_New_Stock Degradation Confirmed

Caption: Troubleshooting workflow for inconsistent experimental results.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start This compound Solution Acid Acidic (HCl) Start->Acid Base Basic (NaOH) Start->Base Oxidative Oxidative (H₂O₂) Start->Oxidative Thermal Thermal (Heat) Start->Thermal Photolytic Photolytic (UV Light) Start->Photolytic Analysis LC-MS/MS Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Identify_Degradants Identify Degradation Products Analysis->Identify_Degradants Pathway_Elucidation Elucidate Degradation Pathways Analysis->Pathway_Elucidation

Caption: Experimental workflow for forced degradation studies.

References

Troubleshooting poor resolution in N-Benzyllinoleamide chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Benzyllinoleamide chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic methods for analyzing this compound?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common methods for the analysis of this compound and other macamides. These methods are effective for separating and quantifying these compounds in complex mixtures, such as extracts from Lepidium meyenii (Maca).

Q2: What is the biological significance of this compound that necessitates its chromatographic analysis?

A2: this compound is a constituent of Lepidium meyenii (Maca) and has been identified as a soluble epoxide hydrolase (sEH) inhibitor.[1][2][3] By inhibiting sEH, this compound can alleviate inflammatory pain, making it a compound of interest for therapeutic applications.[1][2] Accurate chromatographic analysis is crucial for its quantification in natural products and for pharmacokinetic studies.

Troubleshooting Poor Resolution

Poor resolution in the chromatography of this compound can manifest as broad peaks, peak tailing, or co-elution with other components. The following sections provide guidance on how to address these issues.

Issue 1: Broad or Tailing Peaks

Broad or tailing peaks are often indicative of issues with the column, mobile phase, or sample solvent.

Possible Causes and Solutions:

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute the sample and reinject.

  • Secondary Interactions: Interactions between the analyte and the stationary phase can cause peak tailing.

    • Solution: Ensure the use of a high-quality, well-end-capped C18 column. The mobile phase pH can also be adjusted to minimize these interactions.

  • Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Issue 2: Co-elution or Insufficient Separation

When this compound is not adequately separated from other components in the sample matrix, adjustments to the mobile phase or stationary phase are necessary.

Possible Causes and Solutions:

  • Inappropriate Mobile Phase Composition: The organic-to-aqueous ratio in the mobile phase may not be optimal for separation.

    • Solution: Adjust the gradient profile. A shallower gradient can often improve the resolution of closely eluting peaks. Experiment with different organic modifiers, such as switching from acetonitrile (B52724) to methanol (B129727) or vice versa.

  • Incorrect pH: The pH of the mobile phase can affect the retention of ionizable compounds.

    • Solution: Although this compound is not strongly ionizable, other compounds in the matrix might be. Adjusting the pH of the aqueous component of the mobile phase can alter the selectivity of the separation.

  • Suboptimal Stationary Phase: The chosen column may not provide the necessary selectivity.

    • Solution: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase chemistry.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor resolution in this compound chromatography.

G Troubleshooting Workflow for Poor Resolution cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Mobile Phase Optimization cluster_3 Stationary Phase Considerations cluster_4 Resolution start Poor Resolution Observed prob1 Broad or Tailing Peaks start->prob1 prob2 Co-elution start->prob2 check1 Check for Column Overload (Dilute Sample) prob1->check1 check2 Verify Sample Solvent (Match Mobile Phase) prob1->check2 opt1 Adjust Gradient Slope (Shallower Gradient) prob2->opt1 check1->opt1 If no improvement end Resolution Improved check1->end If successful check2->opt1 If no improvement check2->end If successful opt2 Change Organic Modifier (Acetonitrile vs. Methanol) opt1->opt2 If no improvement opt1->end If successful opt3 Adjust Mobile Phase pH opt2->opt3 If no improvement opt2->end If successful sp1 Use High-Quality C18 Column opt3->sp1 If no improvement opt3->end If successful sp2 Consider Different Stationary Phase sp1->sp2 If still no improvement sp2->end

A flowchart for systematically troubleshooting poor chromatographic resolution.

Experimental Protocols

UHPLC Method for this compound Analysis

This protocol is adapted from a validated method for the simultaneous quantification of several macamides.

ParameterValue
Column Waters Acquity UHPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM aqueous ammonium (B1175870) phosphate
Mobile Phase B Acetonitrile
Gradient 2%–16% B (0–6 min), 16%–80% B (6–8.5 min), 80%–95% B (8.5–11.5 min), 95% B (11.5–14 min), 95%–2% B (14–15 min)
Flow Rate 0.3 mL/min
Column Temperature 35°C
Detection Wavelength 210 nm
Injection Volume 2 µL
HPLC Method for Macamide Analysis

This protocol provides an alternative HPLC method for the analysis of macamides.

ParameterValue
Column Zorbax XDB C-18 (250 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.005% trifluoroacetic acid
Mobile Phase B Acetonitrile with 0.005% trifluoroacetic acid
Gradient 80% to 100% B over 24 minutes
Flow Rate 0.8 mL/min
Column Temperature 40°C
Detection Wavelength 210 nm

Signaling Pathway and Experimental Workflow

This compound as a Soluble Epoxide Hydrolase (sEH) Inhibitor

This compound exerts its anti-inflammatory effects by inhibiting the soluble epoxide hydrolase (sEH) enzyme. This enzyme is responsible for the degradation of epoxy-fatty acids (EpFAs), which have anti-inflammatory properties. By inhibiting sEH, this compound increases the levels of EpFAs, thereby reducing inflammation.

G This compound Signaling Pathway cluster_0 Inflammatory Stimulus cluster_1 Arachidonic Acid Metabolism cluster_2 sEH Pathway cluster_3 Therapeutic Intervention cluster_4 Outcome stimulus Inflammatory Stimulus aa Arachidonic Acid stimulus->aa cyp Cytochrome P450 Epoxygenase aa->cyp epfa Epoxy-fatty Acids (EpFAs) (Anti-inflammatory) cyp->epfa seh Soluble Epoxide Hydrolase (sEH) epfa->seh outcome Reduced Inflammation epfa->outcome Leads to diol Dihydroxy-fatty Acids (Less Active) seh->diol nbl This compound nbl->seh Inhibits G Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 Sample Cleanup cluster_2 Chromatographic Analysis cluster_3 Data Analysis sample Plant Material (e.g., Lepidium meyenii) extraction Solvent Extraction (e.g., Methanol) sample->extraction filtration Filtration extraction->filtration spe Solid Phase Extraction (Optional) filtration->spe hplc HPLC or UHPLC Analysis filtration->hplc Direct Injection spe->hplc detection UV or MS Detection hplc->detection quant Quantification detection->quant report Reporting quant->report

References

Technical Support Center: Optimizing Macamide Extraction from Lepidium meyenii (Maca)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient extraction of macamides from plant material. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common problems that may arise during the extraction of macamides, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Macamide Yield 1. Suboptimal Extraction Method: The chosen extraction technique may not be the most efficient for macamides. 2. Inappropriate Solvent Selection: Macamides are non-polar compounds, and the solvent polarity may not be optimal.[1] 3. Incorrect Extraction Parameters: Temperature, time, pressure (for SFE), and power (for UAE) may not be optimized.[2][3] 4. Poor Quality Plant Material: Low initial macamide content in the raw material. 5. Improper Post-Harvest Processing: Drying methods and temperatures significantly affect macamide formation.[4][5]1. Method Optimization: Consider switching to or optimizing methods like Supercritical Fluid Extraction (SFE) or Ultrasound-Assisted Extraction (UAE), which have shown high efficiency. 2. Solvent Optimization: Use non-polar solvents like petroleum ether or n-hexane. Ethanol (B145695) can also be effective, and acidified ethanol may improve yields of other bioactive compounds. 3. Parameter Adjustment: Refer to the detailed experimental protocols below for optimized parameters for different methods. For example, for UAE, optimal conditions can be a solution-to-solid ratio of 10:1 (mL/g), an extraction temperature of 40°C, an extraction time of 30 minutes, and an extraction power of 200 W. For SFE, a temperature and pressure gradient can enhance selectivity. 4. Material Sourcing and QC: Ensure the use of high-quality, properly identified Maca ecotypes. 5. Post-Harvest Handling: Air-drying at around 30°C has been shown to increase macamide content compared to freeze-drying or high-temperature oven drying.
Co-elution of Macamides with Other Lipidic Compounds during HPLC Analysis 1. Similar Polarity: Macamides and other fatty acids or macaenes have similar polarities, leading to poor separation. 2. Inadequate HPLC Method: The column, mobile phase, or gradient may not be suitable for resolving these compounds.1. Sample Cleanup: Implement a solid-phase extraction (SPE) step before HPLC to remove interfering compounds. 2. HPLC Method Optimization:     a. Column Selection: Use a C12 or C18 reversed-phase column with high selectivity for lipids.     b. Mobile Phase: Employ a gradient elution with an acidic mobile phase, such as acetonitrile (B52724) and water with a small percentage of trifluoroacetic acid.     c. Temperature: Increasing the column temperature to around 40°C can improve separation.
Degradation of Unsaturated Macamides 1. Oxidation: Polyunsaturated macamides are susceptible to oxidation when exposed to air. 2. High Temperatures: Excessive heat during extraction or solvent evaporation can lead to degradation.1. Minimize Air Exposure: Process samples quickly and consider working under an inert atmosphere (e.g., nitrogen) if possible. 2. Temperature Control: Use mild extraction temperatures (e.g., 40°C for UAE) and evaporate solvents at temperatures not exceeding 50°C. Store extracts at low temperatures (-20°C or -80°C).
Inconsistent Extraction Efficiency 1. Variability in Plant Material: Different batches or ecotypes of Maca can have varying macamide content. 2. Inconsistent Grinding: Particle size of the plant material can affect solvent penetration and extraction efficiency. 3. Fluctuations in Extraction Conditions: Inconsistent application of temperature, pressure, or ultrasonic power.1. Standardize Plant Material: Use a single, homogenized batch of Maca powder for a series of experiments. 2. Consistent Milling: Grind the plant material to a uniform, fine powder and pass it through a sieve to ensure consistent particle size. 3. Calibrate and Monitor Equipment: Ensure that extraction equipment is properly calibrated and that parameters are consistently maintained throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is the most efficient for obtaining high yields of macamides?

A1: Both Supercritical Fluid Extraction (SFE) with CO2 and Ultrasound-Assisted Extraction (UAE) are highly efficient methods for macamide extraction. SFE is considered a "green" technology that avoids the use of organic solvents and allows for selective extraction by tuning temperature and pressure. UAE offers rapid extraction times and can be performed at lower temperatures, which helps to preserve thermolabile compounds.

Q2: What is the optimal solvent for extracting macamides?

A2: Macamides are non-polar compounds, and therefore, non-polar solvents are most effective. Petroleum ether and n-hexane have been successfully used in several studies. Ethanol can also be used, though it is more polar. The choice of solvent can also depend on the specific extraction technique and the desired profile of the final extract. For instance, while water is not ideal for macamide extraction, it is effective for extracting antioxidant phenolic compounds from Maca.

Q3: How does the post-harvest drying process affect macamide content?

A3: The post-harvest drying process is crucial for the biosynthesis of macamides. Air-drying at moderate temperatures (around 30°C) has been shown to significantly increase the concentration of macamides compared to freeze-drying or high-temperature oven drying (e.g., 80°C). This is because the drying process facilitates the enzymatic reactions between fatty acids and benzylamine, which are the precursors to macamides.

Q4: What are the key parameters to control during Ultrasound-Assisted Extraction (UAE) of macamides?

A4: The key parameters to optimize for UAE of macamides are the solvent-to-solid ratio, extraction temperature, extraction time, and ultrasonic power. Based on response surface methodology, optimal conditions have been identified as a solvent-to-solid ratio of 10:1 (mL/g), an extraction temperature of 40°C, an extraction time of 30 minutes, and an ultrasonic power of 200 W.

Q5: Can I use co-solvents with Supercritical CO2 Extraction (SFE) for macamides?

A5: Yes, while supercritical CO2 alone can extract macamides, the addition of a polar co-solvent like ethanol can enhance the extraction of more polar compounds that may also be of interest. However, for selective extraction of non-polar macamides, pure supercritical CO2 is often preferred.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data from various studies to provide a comparison of different extraction methods and conditions.

Table 1: Influence of Extraction Method on Macamide Yield

Extraction MethodSolventKey ParametersMacamide B Yield (µg/g)Reference
Maceration (ME)Ethanol (95%)40°C, 5 h, 100:10 solvent-to-solid ratio~84
Maceration (ME)1 N HCl in Ethanol40°C, 5 h, 100:10 solvent-to-solid ratio~84
Ultrasound-Assisted (UAE)Petroleum Ether40°C, 30 min, 200 W, 10:1 solvent-to-solid ratioNot specified for a single macamide, but optimized for total
Deep Eutectic Solvent-based UAE (DES-UAE)Choline chloride/1,6-hexanediol40°C, 30 min, 300 W, 10:1 solvent-to-solid ratioYields up to 40.3% higher than with petroleum ether

Table 2: Effect of Supercritical Fluid Extraction (SFE) Parameters on Maca Extract Yield

Temperature (°C)Pressure (bar)Total Extract Yield (%)Macamide Content in Extract (%)Reference
50500HighestNot significantly affected by T/P
35-80 (gradient)75-600 (gradient)Not specifiedHigh selectivity for macamides

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Macamides

This protocol is based on the optimized conditions described by Chen et al. (2017).

1. Materials and Equipment:

  • Dried and powdered Maca hypocotyls (passed through a 40-mesh sieve)

  • Petroleum ether (60-90°C)

  • Ultrasonic bath with temperature and power control

  • 250 mL glass tubes with screw caps

  • Filtration apparatus

  • Rotary evaporator

  • Methanol

  • 0.22 µm syringe filters

2. Procedure:

  • Weigh 5.0 g of ground Maca powder and transfer it to a 250 mL glass tube.

  • Add 50 mL of petroleum ether to achieve a solvent-to-solid ratio of 10:1 (mL/g).

  • Securely cap the tube and place it in the ultrasonic bath.

  • Set the ultrasonic bath to a frequency of 40 kHz, a power of 200 W, and a temperature of 40°C.

  • Perform the extraction for 30 minutes.

  • After extraction, filter the mixture to separate the extract from the solid residue.

  • Remove the petroleum ether from the filtrate using a rotary evaporator at a temperature not exceeding 40°C.

  • Dissolve the obtained residue in 10 mL of methanol.

  • Filter the methanolic solution through a 0.22 µm syringe filter into a vial for HPLC analysis.

  • Store the filtered extract at 4°C until analysis.

Protocol 2: Supercritical Fluid Extraction (SFE) of Macamides

This protocol is based on the gradient SFE method described in several patents and application notes for high macamide selectivity.

1. Materials and Equipment:

  • Dried and powdered Maca

  • Supercritical Fluid Extraction system with temperature and pressure gradient control

  • Food-grade carbon dioxide (CO2)

  • Optional: Ethanol as a co-solvent

2. Procedure:

  • Pack the extractor vessel with a known amount of dried Maca powder.

  • Set the initial extraction conditions to a temperature of 35°C and a pressure of 75 bar.

  • Begin the extraction and simultaneously start a linear gradient to increase the temperature and pressure over a period of 2 hours.

  • The temperature should increase at a rate of approximately 0.375°C per minute to a final temperature of 80°C.

  • The pressure should increase at a rate of approximately 4.375 bar per minute to a final pressure of 600 bar.

  • The extracted material will precipitate in the collection vessel as the CO2 expands and returns to a gaseous state.

  • After the 2-hour extraction is complete, depressurize the system and collect the macamide-rich extract from the separator.

Visualizations

experimental_workflow_uae start Start: Dried Maca Powder prepare 1. Weigh 5g of Maca Powder start->prepare add_solvent 2. Add 50mL Petroleum Ether (10:1 ratio) prepare->add_solvent ultrasonicate 3. Ultrasonication (40°C, 30 min, 200W) add_solvent->ultrasonicate filter 4. Filter the Mixture ultrasonicate->filter evaporate 5. Evaporate Solvent (Rotary Evaporator, <40°C) filter->evaporate dissolve 6. Dissolve Residue in Methanol evaporate->dissolve filter_final 7. Syringe Filter (0.22µm) dissolve->filter_final end End: Sample for HPLC Analysis filter_final->end

Caption: Workflow for Ultrasound-Assisted Extraction (UAE) of Macamides.

logical_relationship_sfe cluster_params SFE Parameters cluster_outcome Extraction Outcome Temperature Temperature Gradient (35°C -> 80°C) Selectivity Increased Selectivity for Macamides Temperature->Selectivity Pressure Pressure Gradient (75 bar -> 600 bar) Pressure->Selectivity Efficiency High Extraction Efficiency Selectivity->Efficiency

Caption: Logical Relationship of SFE Parameters to Macamide Extraction Outcome.

References

How to avoid matrix effects in N-Benzyllinoleamide quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of N-Benzyllinoleamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help identify, understand, and mitigate matrix effects during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[1] For a lipid-like molecule such as this compound, which is often analyzed in complex biological matrices like plasma or tissue homogenates, matrix effects can lead to erroneous concentration measurements.[2]

Q2: What are the primary causes of matrix effects in the analysis of this compound?

The primary culprits behind matrix effects in lipid analysis are phospholipids, which are abundant in biological membranes and plasma.[1] These molecules have a high tendency to co-elute with lipidic analytes and can readily ionize, thereby competing with this compound for ionization in the MS source, often leading to ion suppression. Other sources of interference include salts, proteins, and other endogenous metabolites.

Q3: How can I determine if my this compound analysis is impacted by matrix effects?

There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring. A constant flow of this compound is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement, respectively, at that retention time.

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of this compound in a neat solvent to the response of the same analyte spiked into a blank matrix sample after extraction. The percentage difference in the signal indicates the extent of the matrix effect.

Q4: My signal intensity for this compound is lower than expected and inconsistent across replicates. Could this be a matrix effect, and what are the immediate steps I can take?

Yes, low and inconsistent signal intensity are classic signs of ion suppression due to matrix effects. Here are some immediate troubleshooting steps:

  • Dilute the Sample: Simply diluting your sample can reduce the concentration of interfering matrix components. This is a quick and effective first step, provided your analyte concentration remains above the instrument's limit of detection.

  • Optimize Chromatography: Modifying your chromatographic method to better separate this compound from interfering matrix components can significantly reduce matrix effects. This could involve adjusting the gradient, changing the mobile phase, or using a different column.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in this compound quantification.

Troubleshooting_Workflow Start Start: Inconsistent or Poor This compound Signal Problem_ID Problem Identification: - Low Signal Intensity? - High Variability? - Poor Peak Shape? Start->Problem_ID Diagnosis Diagnosis: Confirm Matrix Effect Problem_ID->Diagnosis Indicators Present Mitigation Mitigation Strategies Diagnosis->Mitigation Matrix Effect Confirmed Sample_Prep Optimize Sample Preparation Mitigation->Sample_Prep Strategy 1 Chromatography Optimize Chromatography Mitigation->Chromatography Strategy 2 Internal_Std Use Stable Isotope-Labeled Internal Standard (SIL-IS) Mitigation->Internal_Std Strategy 3 PPT Protein Precipitation (PPT) Sample_Prep->PPT LLE Liquid-Liquid Extraction (LLE) Sample_Prep->LLE SPE Solid-Phase Extraction (SPE) Sample_Prep->SPE PL_Removal Phospholipid Removal Plates Sample_Prep->PL_Removal Revalidation Re-evaluate Method Performance Chromatography->Revalidation Internal_Std->Revalidation Revalidation->Mitigation Persistent Issues Success Successful Quantification Revalidation->Success Acceptable Performance PPT->Revalidation LLE->Revalidation SPE->Revalidation PL_Removal->Revalidation

A workflow diagram for troubleshooting matrix effects.

Mitigation Strategies and Experimental Protocols

Stable Isotope Dilution (SID) - The Gold Standard

The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS) for this compound. A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N). It will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the signal.

Protocol: Using a SIL-IS

  • Synthesis/Acquisition: Obtain a SIL-IS for this compound (e.g., N-Benzyl-linoleamide-d5). The isotopic label should be in a stable position on the molecule.

  • Spiking: Add a known concentration of the SIL-IS to all samples, calibration standards, and quality controls at the earliest stage of sample preparation (e.g., before protein precipitation or extraction).

  • Analysis: Monitor the MRM transitions for both the native this compound and the SIL-IS.

  • Quantification: Calculate the peak area ratio of the analyte to the SIL-IS. This ratio is then used to construct the calibration curve and determine the concentration of this compound in the unknown samples.

Advanced Sample Preparation Techniques

Improving sample clean-up is a crucial step in reducing matrix effects. The goal is to selectively remove interfering components, particularly phospholipids, while maximizing the recovery of this compound.

Comparison of Sample Preparation Techniques

TechniqueAnalyte RecoveryPhospholipid RemovalThroughputCostKey Considerations
Protein Precipitation (PPT) HighLowHighLowLeast effective for removing phospholipids; often results in significant matrix effects.
Liquid-Liquid Extraction (LLE) VariableMediumMediumMediumCan provide cleaner extracts than PPT, but analyte recovery can be low and method development is required.
Solid-Phase Extraction (SPE) GoodHighMediumHighGood removal of salts and phospholipids. Requires method development to optimize sorbent, wash, and elution steps.
Phospholipid Removal Plates HighVery High (>99%)HighHighCombines the simplicity of PPT with high selectivity for phospholipid removal.

Protocol: Solid-Phase Extraction (SPE) for this compound

This is a general protocol and should be optimized for your specific application.

  • Sample Pre-treatment: To 100 µL of plasma, add the SIL-IS. Precipitate proteins by adding 300 µL of cold acetonitrile (B52724). Vortex and centrifuge.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned cartridge.

  • Washing: Wash the cartridge with a low organic solvent (e.g., 1 mL of 20% methanol in water) to remove polar interferences.

  • Elution: Elute this compound with a high organic solvent (e.g., 1 mL of acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.

Chromatographic Optimization

Optimizing the LC separation can help to resolve this compound from co-eluting matrix components.

Chromatographic_Optimization Start Co-elution of This compound and Matrix Components Options Optimization Strategies Start->Options Gradient Modify Gradient Profile Options->Gradient Mobile_Phase Change Mobile Phase Composition Options->Mobile_Phase Column Use a Different Column Chemistry Options->Column Result Improved Resolution and Reduced Matrix Effects Gradient->Result Mobile_Phase->Result Column->Result

Strategies for chromatographic optimization.

Key Strategies:

  • Gradient Modification: A shallower gradient can improve the separation between closely eluting compounds.

  • Mobile Phase Modifiers: The addition of small amounts of additives like formic acid or ammonium (B1175870) formate (B1220265) can alter the retention behavior of both the analyte and interfering compounds.

  • Column Chemistry: If co-elution persists, switching to a column with a different stationary phase (e.g., a biphenyl (B1667301) or pentafluorophenyl (PFP) phase instead of a standard C18) can provide a different selectivity and improve separation.

References

Validation & Comparative

A Comparative Guide to N-Benzyllinoleamide and Other Soluble Epoxide Hydrolase (sEH) Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the naturally derived soluble epoxide hydrolase (sEH) inhibitor, N-Benzyllinoleamide, with other well-characterized synthetic sEH inhibitors. This document compiles available experimental data on their inhibitory potency, pharmacokinetic profiles, and in vivo efficacy, offering a comprehensive resource to inform research and development decisions.

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous anti-inflammatory and analgesic lipid mediators known as epoxy-fatty acids (EpFAs). Inhibition of sEH stabilizes these beneficial lipids, making sEH a promising therapeutic target for a range of conditions including pain, inflammation, and cardiovascular diseases.[1][2] this compound, a macamide found in the plant Lepidium meyenii (Maca), has emerged as a potent, orally bioavailable sEH inhibitor.[2][3] This guide compares its performance against established synthetic sEH inhibitors.

In Vitro Inhibitory Potency: A Head-to-Head Look

The inhibitory potency of sEH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. This compound demonstrates excellent inhibitory activity against sEH from multiple species.[2] The following table summarizes the IC50 values of this compound and several well-known synthetic sEH inhibitors. It is important to note that these values are compiled from different studies and may have been determined using varied assay conditions, which can influence the results.

InhibitorClassHuman sEH IC50 (nM)Rat sEH IC50 (nM)Mouse sEH IC50 (nM)Reference
This compound Macamide (Natural Product)15518044
t-TUCB Urea (Synthetic)0.40.91.1
TPPU Urea (Synthetic)1.33.02.0
APAU (AR9281) Urea (Synthetic)4.86.04.0
t-AUCB Urea (Synthetic)1.32.02.0

Table 1: Comparative in vitro inhibitory potency (IC50) of this compound and other selected sEH inhibitors.

Pharmacokinetic Profiles: Bioavailability and In Vivo Behavior

A crucial aspect of any potential therapeutic agent is its pharmacokinetic profile, which describes its absorption, distribution, metabolism, and excretion. An ideal sEH inhibitor should be orally bioavailable and maintain therapeutic concentrations in the body.

This compound: Studies have shown that this compound is orally bioavailable in rats. Following oral administration of a 100 mg/kg dose, the plasma concentration of this compound peaked within 3 hours. This peak concentration was approximately one order of magnitude greater than its IC50 value for rat sEH, suggesting that therapeutically relevant concentrations can be achieved through oral administration. However, detailed pharmacokinetic parameters such as Cmax (maximum plasma concentration), AUC (area under the curve), and absolute oral bioavailability percentage are not yet fully reported in publicly available literature.

Synthetic sEH Inhibitors: Many synthetic sEH inhibitors have been optimized for improved pharmacokinetic properties. For instance, TPPU and t-TUCB exhibit favorable oral bioavailability and are widely used in preclinical studies. The table below provides a comparative overview of available pharmacokinetic data.

InhibitorSpeciesDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference
This compound Rat100 mg/kg (oral)Data not available~3Data not availableData not available
TPPU Monkey0.3 mg/kg (oral)~150~4~2500Data not available
t-TUCB Monkey0.3 mg/kg (oral)~50~8~1000Data not available

Table 2: Comparative pharmacokinetic parameters of this compound and other selected sEH inhibitors.

In Vivo Efficacy: Performance in Preclinical Models

The ultimate test of an sEH inhibitor's potential is its efficacy in relevant animal models of disease. The lipopolysaccharide (LPS)-induced inflammatory pain model in rats is a standard assay for evaluating the anti-inflammatory and analgesic effects of novel compounds.

This compound: In a rat model of LPS-induced inflammatory pain, oral administration of this compound was shown to be effective in reducing pain-related behavior. This demonstrates that this compound can reach its target and exert a therapeutic effect after oral dosing.

Synthetic sEH Inhibitors: Synthetic inhibitors such as APAU and t-TUCB have also demonstrated dose-dependent efficacy in the same LPS-induced inflammatory pain model in rats. For example, APAU at doses of 1 mg/kg and higher significantly attenuated LPS-induced allodynia. Similarly, t-TUCB was effective at doses of 1 mg/kg and above. While a direct head-to-head study with this compound is not available, the existing data suggests that both natural and synthetic sEH inhibitors are effective in this model.

Signaling Pathways and Mechanisms of Action

Inhibition of sEH leads to an increase in the levels of EpFAs, which then act on various downstream signaling pathways to mediate their anti-inflammatory and analgesic effects. The key pathways implicated include the Peroxisome Proliferator-Activated Receptor (PPAR), Nuclear Factor-kappa B (NF-κB), and Endoplasmic Reticulum (ER) stress pathways.

sEH Inhibition and Downstream Signaling

sEH_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects PUFAs PUFAs (e.g., Arachidonic Acid) CYP450 Cytochrome P450 Epoxygenase PUFAs->CYP450 Metabolism EpFAs Epoxy-fatty Acids (EpETrEs, EETs) CYP450->EpFAs sEH Soluble Epoxide Hydrolase (sEH) EpFAs->sEH Hydrolysis PPAR_activation ↑ PPARα/γ Activation EpFAs->PPAR_activation NFkB_inhibition ↓ NF-κB Activation EpFAs->NFkB_inhibition ER_Stress_attenuation ↓ ER Stress EpFAs->ER_Stress_attenuation DHETs Diols (DHETs) sEH->DHETs sEH_Inhibitors This compound & other sEHIs sEH_Inhibitors->sEH Inhibition Anti_inflammatory Anti-inflammatory Effects PPAR_activation->Anti_inflammatory NFkB_inhibition->Anti_inflammatory Analgesic Analgesic Effects ER_Stress_attenuation->Analgesic Anti_inflammatory->Analgesic

Caption: Mechanism of action of sEH inhibitors.

  • PPAR Activation: Some sEH inhibitors, particularly those with a carboxylic acid moiety, can directly activate PPARα. EpFAs themselves can also activate PPARs. PPAR activation leads to the transcription of anti-inflammatory genes.

  • NF-κB Inhibition: The NF-κB signaling pathway is a key regulator of inflammation. sEH inhibition, by increasing EpFA levels, can suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and adhesion molecules.

  • ER Stress Attenuation: ER stress is implicated in various pathological conditions, including pain. sEH inhibition has been shown to attenuate ER stress, which may contribute to its analgesic effects.

Experimental Protocols

sEH Inhibition Assay (Fluorometric)

This assay is commonly used to determine the in vitro potency (IC50) of sEH inhibitors.

Principle: The assay utilizes a non-fluorescent substrate that is hydrolyzed by sEH to a highly fluorescent product. The rate of fluorescence increase is proportional to the sEH activity.

Materials:

  • Recombinant human, rat, or mouse sEH

  • sEH substrate (e.g., PHOME)

  • Assay buffer (e.g., 25 mM Bis-Tris HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the diluted compounds and the sEH enzyme to the wells of the microplate.

  • Incubate for a pre-determined time at a specific temperature (e.g., 30°C for 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the sEH substrate to each well.

  • Immediately measure the fluorescence intensity at regular intervals for a set period (e.g., every minute for 10 minutes) using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm).

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo LPS-Induced Inflammatory Pain Model in Rats

This model is used to evaluate the anti-inflammatory and analgesic efficacy of compounds.

Principle: Intraplantar injection of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, induces a localized inflammatory response characterized by paw edema and hyperalgesia (increased sensitivity to pain).

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., this compound) and vehicle

  • Apparatus for measuring mechanical allodynia (e.g., von Frey filaments) or thermal hyperalgesia (e.g., plantar test)

Procedure:

  • Acclimatize the rats to the testing environment and handling for several days before the experiment.

  • Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage).

  • After a specific pre-treatment time (e.g., 60 minutes), inject a sterile solution of LPS (e.g., 100 µg in 100 µL of saline) into the plantar surface of one hind paw.

  • At various time points after the LPS injection (e.g., 2, 4, and 6 hours), assess the pain response using a suitable method:

    • Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with calibrated von Frey filaments.

    • Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source.

  • Compare the pain responses in the drug-treated groups to the vehicle-treated control group to determine the efficacy of the test compound.

Experimental Workflow for In Vivo Efficacy Testing

in_vivo_workflow Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing Compound Administration (e.g., Oral Gavage) Grouping->Dosing LPS_Injection Intraplantar LPS Injection Dosing->LPS_Injection Pain_Assessment Pain Response Measurement (e.g., von Frey test) LPS_Injection->Pain_Assessment Data_Analysis Data Analysis and Comparison Pain_Assessment->Data_Analysis

Caption: Workflow for the LPS-induced inflammatory pain model.

Conclusion

This compound represents a promising naturally derived sEH inhibitor with potent in vitro activity and demonstrated oral bioavailability and in vivo efficacy in a preclinical model of inflammatory pain. While synthetic inhibitors like t-TUCB and TPPU currently exhibit higher in vitro potency, the "drug-like" properties and natural origin of this compound make it an attractive lead compound for further investigation and development.

Future research should focus on obtaining a more detailed pharmacokinetic profile of this compound and conducting direct comparative in vivo efficacy studies against leading synthetic sEH inhibitors. Such data will be crucial for fully elucidating its therapeutic potential and positioning it within the landscape of sEH-targeting drug discovery. The modulation of key signaling pathways like NF-κB, PPAR, and ER stress provides a solid mechanistic foundation for the observed anti-inflammatory and analgesic effects of sEH inhibitors as a class.

References

A Comparative Analysis of N-Benzyllinoleamide and Other Macamides in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of N-Benzyllinoleamide and other notable macamides, a class of secondary metabolites found in the Peruvian plant Lepidium meyenii (Maca). Macamides are gaining attention in the scientific community for their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-fatigue effects. This document summarizes key performance data from experimental studies, outlines the methodologies used in these experiments, and visualizes the primary signaling pathways through which these compounds are believed to exert their effects.

Data Presentation: A Quantitative Comparison of Macamide Bioactivity

The biological activity of macamides is significantly influenced by the structure of their fatty acid chains and substitutions on the benzylamine (B48309) moiety. The following tables present a comparative summary of the inhibitory potency of this compound and other macamides against two key enzymatic targets: soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).

Table 1: Comparative Inhibitory Activity of Macamides against Soluble Epoxide Hydrolase (sEH)

Inhibition of sEH is a promising therapeutic strategy for managing inflammatory and neuropathic pain. The data below, derived from a study by Singh et al. (2020), showcases the half-maximal inhibitory concentrations (IC₅₀) of various synthetic macamides against human, rat, and mouse sEH. Lower IC₅₀ values indicate greater potency.[1][2]

MacamideFatty Acid ChainBenzylamine MoietyHuman sEH IC₅₀ (nM)Rat sEH IC₅₀ (nM)Mouse sEH IC₅₀ (nM)
This compound Linoleic (18:2) Benzyl 29 ± 2 33 ± 3 23 ± 2
N-Benzyl-hexadecanamidePalmitic (16:0)Benzyl1,400 ± 1002,000 ± 2001,200 ± 100
N-Benzyl-stearamideStearic (18:0)Benzyl7,100 ± 70011,000 ± 1,0005,500 ± 500
N-Benzyl-oleamideOleic (18:1)Benzyl170 ± 10220 ± 20150 ± 10
N-Benzyl-linolenamideLinolenic (18:3)Benzyl31 ± 339 ± 426 ± 2
N-(3-Methoxybenzyl)linoleamideLinoleic (18:2)3-Methoxybenzyl21 ± 225 ± 218 ± 1
N-(3,4-Dimethoxybenzyl)linoleamideLinoleic (18:2)3,4-Dimethoxybenzyl45 ± 458 ± 638 ± 4

Data presented as mean ± standard error.

Table 2: Comparative Inhibitory Activity of Macamides against Fatty Acid Amide Hydrolase (FAAH)

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH can potentiate endocannabinoid signaling, which is implicated in neuroprotection and analgesia. The data below summarizes the IC₅₀ values for FAAH inhibition by several macamides.[3][4][5]

MacamideFatty Acid ChainIC₅₀ (µM)
This compound Linoleic (18:2) 7.2
N-Benzyl-stearamideStearic (18:0)43.7
N-Benzyl-oleamideOleic (18:1)7.9
N-Benzyl-linolenamideLinolenic (18:3)8.5

Lower IC₅₀ values indicate greater potency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This assay quantifies the inhibitory effect of a compound on sEH activity using a fluorometric method.

  • Enzyme and Substrate Preparation: Recombinant human, rat, or mouse sEH is used. A fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC), is prepared in a suitable buffer.

  • Incubation: The sEH enzyme is pre-incubated with various concentrations of the test macamide (or vehicle control) in a buffer solution (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.4, containing 0.1 mg/mL bovine serum albumin) for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

  • Fluorescence Measurement: The hydrolysis of the substrate by sEH results in the release of a fluorescent product. The increase in fluorescence is monitored over time using a fluorescence plate reader at appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission).

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time curve. The percentage of inhibition for each concentration of the macamide is calculated relative to the vehicle control. The IC₅₀ value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response model.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This assay determines the inhibitory potential of a compound against FAAH using a fluorometric method.

  • Enzyme and Substrate Preparation: Human recombinant FAAH is used. A fluorogenic substrate, such as AMC-arachidonoyl amide, is prepared in an appropriate assay buffer.

  • Incubation: FAAH enzyme is incubated with various concentrations of the test macamide (or vehicle control) in the assay buffer.

  • Reaction Initiation: The reaction is initiated by the addition of the FAAH substrate.

  • Fluorescence Measurement: The hydrolysis of the substrate by FAAH releases the fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC). The fluorescence is measured using a plate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis: The rate of reaction is calculated from the fluorescence measurements. The percentage of inhibition at each macamide concentration is determined relative to the control. The IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the macamide concentration and fitting the data to a dose-response curve.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams were generated using Graphviz (DOT language) to illustrate key biological pathways and experimental processes related to the action of macamides.

sEH_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid EETs Epoxyeicosatrienoic Acids (EETs) Arachidonic_Acid->EETs CYP450 Epoxygenases sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Inflammation_Resolution Anti-inflammatory & Analgesic Effects EETs->Inflammation_Resolution DHETs Dihydroxyeicosatrienoic Acids (DHETs) Inflammation Pro-inflammatory Effects DHETs->Inflammation sEH->DHETs Hydrolysis N_Benzyllinoleamide This compound & Other Macamides N_Benzyllinoleamide->sEH Inhibition

Caption: Inhibition of the soluble epoxide hydrolase (sEH) pathway by this compound.

FAAH_Inhibition_Pathway Anandamide Anandamide (AEA) FAAH Fatty Acid Amide Hydrolase (FAAH) Anandamide->FAAH Endocannabinoid_Signaling Enhanced Endocannabinoid Signaling Anandamide->Endocannabinoid_Signaling Inactive_Metabolites Inactive Metabolites (Arachidonic Acid & Ethanolamine) FAAH->Inactive_Metabolites Hydrolysis N_Benzyllinoleamide This compound & Other Macamides N_Benzyllinoleamide->FAAH Inhibition Neuroprotection Neuroprotective & Other Effects Endocannabinoid_Signaling->Neuroprotection

Caption: Inhibition of the fatty acid amide hydrolase (FAAH) pathway by this compound.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis Synthesis Synthesis of Macamide Analogs sEH_Assay sEH Inhibition Assay Synthesis->sEH_Assay FAAH_Assay FAAH Inhibition Assay Synthesis->FAAH_Assay Other_Assays Other Bioassays (e.g., Antioxidant) Synthesis->Other_Assays IC50_Determination IC₅₀ Value Determination sEH_Assay->IC50_Determination FAAH_Assay->IC50_Determination Comparative_Analysis Comparative Performance Analysis Other_Assays->Comparative_Analysis IC50_Determination->Comparative_Analysis

Caption: General experimental workflow for the comparative analysis of macamides.

Conclusion

The presented data indicate that this compound is a potent inhibitor of soluble epoxide hydrolase, with significantly greater activity than its saturated and monounsaturated counterparts. Its inhibitory activity against FAAH is also notable, although less potent than its effect on sEH. The degree of unsaturation in the fatty acid chain appears to be a critical determinant of the biological activity of macamides, with polyunsaturated derivatives like this compound generally exhibiting higher potency in the assays discussed. Further research is warranted to fully elucidate the therapeutic potential of this compound and other macamides and to explore their structure-activity relationships in greater detail.

References

Investigating the Cross-Reactivity of N-Benzyllinoleamide in Cellular and Biochemical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Benzyllinoleamide, a member of the macamide class of compounds found in the plant Lepidium meyenii (Maca), has garnered interest for its potential therapeutic effects. As a lipophilic molecule, its interaction with various components of the endocannabinoid system and related signaling pathways is of particular importance for understanding its mechanism of action and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of this compound against key enzymatic targets, supported by experimental data and detailed protocols.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the known inhibitory activities of this compound and relevant comparator compounds against key enzymes involved in endocannabinoid signaling and inflammation. This data highlights the selectivity profile of this compound.

CompoundTarget EnzymeIC50 / KiSpeciesNotes
This compound Fatty Acid Amide Hydrolase (FAAH) IC50: 7.2 µM[1]Not SpecifiedModerate inhibitory potency.
Soluble Epoxide Hydrolase (sEH) IC50: ~20-300 nM[2]Human, Rat, MousePotent inhibitor.
Monoacylglycerol Lipase (MAGL) No significant inhibition reportedNot SpecifiedA related macamide, N-3-methoxybenzyl-linoleamide, showed no effect on MAGL.[3]
Cannabinoid Receptor 1 (CB1) Ki: Estimated >1 µMNot SpecifiedN-(benzyl)arachidonylamide shows a 5-fold decrease in affinity compared to anandamide (B1667382) (Ki ≈ 89-239 nM). Given the structural similarity, a significantly lower affinity is expected for this compound.
Cannabinoid Receptor 2 (CB2) Data not availableNot Specified-
URB597 (FAAH Inhibitor)Fatty Acid Amide Hydrolase (FAAH)IC50: 4.6 nMHumanPotent and selective FAAH inhibitor.
TPPU (sEH Inhibitor)Soluble Epoxide Hydrolase (sEH)IC50: ~1-5 nMHuman, MousePotent and selective sEH inhibitor.
JZL184 (MAGL Inhibitor)Monoacylglycerol Lipase (MAGL)IC50: ~2-8 nMHuman, MousePotent and selective MAGL inhibitor.
Anandamide (AEA)Cannabinoid Receptor 1 (CB1)Ki: ~89-239 nMHuman, RatEndogenous agonist.
2-Arachidonoylglycerol (2-AG)Cannabinoid Receptor 2 (CB2)Ki: ~14-472 nMHuman, RatEndogenous agonist.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

Principle: This fluorometric assay measures the hydrolysis of a synthetic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide (AAMCA), by FAAH, which releases the fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of fluorescence increase is proportional to FAAH activity, and inhibition is measured as a decrease in this rate.

Materials:

  • Recombinant human FAAH

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • AAMCA substrate

  • This compound and control inhibitors (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in FAAH assay buffer.

  • Add a defined amount of recombinant FAAH enzyme to each well of the microplate.

  • Add the test compounds to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C to allow for enzyme-inhibitor interaction.

  • Initiate the reaction by adding the AAMCA substrate to all wells.

  • Immediately begin kinetic measurement of fluorescence intensity over a set period (e.g., 30 minutes) at 37°C.

  • The rate of reaction is determined from the linear portion of the fluorescence curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

Principle: This assay utilizes a fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate (CMNPC), which is hydrolyzed by sEH to produce a fluorescent product. Inhibition of sEH results in a decreased rate of fluorescence generation.

Materials:

  • Recombinant human sEH

  • sEH assay buffer (e.g., 100 mM sodium phosphate, pH 7.4, with 0.1 mg/mL BSA)

  • CMNPC substrate

  • This compound and control inhibitors (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~330 nm, Emission: ~465 nm)

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in sEH assay buffer.

  • Add the test compounds to the wells of the microplate.

  • Add a defined amount of recombinant sEH enzyme to each well.

  • Pre-incubate the enzyme and inhibitor for a short period (e.g., 5 minutes) at room temperature.

  • Initiate the reaction by adding the CMNPC substrate.

  • Measure the fluorescence kinetically over a defined period (e.g., 10-20 minutes) at 30°C.

  • Determine the reaction rate from the linear phase of the fluorescence increase.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the FAAH assay.

Monoacylglycerol Lipase (MAGL) Inhibition Assay

Principle: This fluorometric assay is based on the MAGL-catalyzed hydrolysis of a substrate like 4-nitrophenyl acetate (B1210297) (4-NPA) or a more specific fluorogenic substrate to produce a fluorescent or colored product. A decrease in the rate of product formation indicates MAGL inhibition.

Materials:

  • Recombinant human MAGL

  • MAGL assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)

  • Fluorogenic MAGL substrate

  • This compound and control inhibitors (dissolved in DMSO)

  • 96-well microplates (black for fluorescence, clear for absorbance)

  • Plate reader (fluorescence or absorbance as appropriate)

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors.

  • Add the test compounds to the wells.

  • Add a defined amount of recombinant MAGL enzyme to each well.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10-15 minutes) at 37°C.

  • Initiate the reaction by adding the MAGL substrate.

  • Monitor the increase in fluorescence or absorbance over time.

  • Calculate the reaction rates and percentage of inhibition to determine the IC50 value.

Cannabinoid Receptor (CB1/CB2) Binding Assay

Principle: This is a competitive radioligand binding assay that measures the ability of a test compound to displace a known high-affinity radiolabeled ligand (e.g., [³H]CP55,940) from the CB1 or CB2 receptor. The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

  • Radiolabeled ligand (e.g., [³H]CP55,940)

  • This compound and unlabeled control ligands

  • GF/C filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound and unlabeled control ligands.

  • In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a concentration near its Kd, and the test compound at various concentrations.

  • Incubate the mixture for a defined period (e.g., 90 minutes) at 30°C to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through the GF/C filter plate, which traps the receptor-bound radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, and then measure the radioactivity using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

  • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

Signaling Pathway of this compound's Primary Interactions

cluster_0 Endocannabinoid System Modulation cluster_1 Anti-inflammatory Pathway AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Degradation CB1 CB1 Receptor AEA->CB1 Activation ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid NBL This compound NBL->FAAH Inhibition (weak) EETs Epoxyeicosatrienoic Acids (EETs) sEH sEH EETs->sEH Hydrolysis AntiInflammatory Anti-inflammatory Effects EETs->AntiInflammatory DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs NBL2 This compound NBL2->sEH Inhibition (potent)

Caption: this compound's dual inhibitory action on FAAH and sEH.

Experimental Workflow for Cross-Reactivity Screening

cluster_workflow Cross-Reactivity Screening Workflow start Prepare this compound Serial Dilutions assay1 FAAH Inhibition Assay start->assay1 assay2 sEH Inhibition Assay start->assay2 assay3 MAGL Inhibition Assay start->assay3 assay4 CB1/CB2 Receptor Binding Assay start->assay4 data Data Analysis: Calculate IC50 / Ki Values assay1->data assay2->data assay3->data assay4->data compare Compare Potency Across Targets data->compare end Determine Selectivity Profile compare->end

Caption: Workflow for assessing this compound's cross-reactivity.

References

N-Benzyllinoleamide: A Comparative Analysis of Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory efficacy of N-Benzyllinoleamide against standard anti-inflammatory drugs, namely NSAIDs (Celecoxib and Ibuprofen) and a corticosteroid (Dexamethasone). The data presented is based on available preclinical studies, primarily utilizing the lipopolysaccharide (LPS)-induced inflammation model in rats.

Executive Summary

This compound, a soluble epoxide hydrolase (sEH) inhibitor, demonstrates a novel mechanism of action for alleviating inflammation. While direct head-to-head comparative studies with standard anti-inflammatory drugs are limited, preclinical data suggests that sEH inhibitors as a class may offer comparable or even superior efficacy in certain inflammatory models. This guide synthesizes the available quantitative data, details the experimental methodologies, and visualizes the key signaling pathways to facilitate an objective comparison for research and development purposes.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and standard anti-inflammatory drugs. It is crucial to note that the data for this compound and the standard drugs are derived from different studies. Therefore, this comparison is intended to be illustrative and not a direct head-to-head evaluation.

Table 1: In Vitro Inhibitory Potency

CompoundTargetIC50 ValueOrganismReference
This compoundSoluble Epoxide Hydrolase (sEH)~20–300 nMHuman, Rat, Mouse[1][2]
Celecoxib (B62257)Cyclooxygenase-2 (COX-2)Varies by assayMultiple[3]
IbuprofenCyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2)Varies by assayMultiple[4]
Dexamethasone (B1670325)Glucocorticoid Receptor (GR)Not applicable (agonist)Multiple[5]

Table 2: In Vivo Efficacy in LPS-Induced Inflammation in Rats (Reduction of Inflammatory Markers)

CompoundDosageInflammatory MarkerPercent Reduction (Compared to LPS Control)Reference
This compound Not explicitly stated for cytokine reduction; effective in reducing inflammatory painInflammatory PainEffective reduction observed
Celecoxib 20 mg/kgBrain IL-1βSignificant attenuation
20 mg/kgBrain TNF-αSignificant attenuation
Ibuprofen 15 mg/kgPlasma IL-6Tendency to decline
90 mg/kgLung TNF-α mRNAMarked decrease
90 mg/kgLung IL-1β mRNAMarked decrease
Dexamethasone 1 mg/kgPlasma TNF-αSignificant attenuation
1 mg/kgPlasma IL-1βSignificant attenuation
5 mg/kgSerum TNF-αSignificantly decreased
5 mg/kgSerum IL-6Significantly decreased

Disclaimer: The data in Table 2 is compiled from multiple studies and should be interpreted with caution as experimental conditions may have varied.

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Inflammation in Rats

This model is widely used to screen and evaluate the efficacy of anti-inflammatory compounds.

Objective: To induce a systemic inflammatory response in rats to assess the anti-inflammatory effects of test compounds.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250g)

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0111:B4)

  • Test compounds: this compound, Celecoxib, Ibuprofen, Dexamethasone

  • Vehicle for drug administration (e.g., saline, corn oil)

  • Anesthesia (e.g., isoflurane)

  • Equipment for blood collection and tissue harvesting

  • ELISA kits for cytokine measurement (TNF-α, IL-6)

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (12h light/dark cycle, 22±2°C) with free access to food and water for at least one week before the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Control (Vehicle)

    • LPS + Vehicle

    • LPS + this compound

    • LPS + Celecoxib

    • LPS + Ibuprofen

    • LPS + Dexamethasone

  • Drug Administration:

    • Administer the test compounds or vehicle orally or via intraperitoneal (i.p.) injection at predetermined doses. The timing of administration relative to LPS challenge is critical and should be consistent across studies (e.g., 1 hour before LPS).

    • This compound: Administered orally.

    • Celecoxib: Typically administered orally or i.p. at doses ranging from 10-50 mg/kg.

    • Ibuprofen: Typically administered orally or i.p. at doses ranging from 15-90 mg/kg.

    • Dexamethasone: Typically administered i.p. at doses ranging from 1-10 mg/kg.

  • Induction of Inflammation:

    • Administer LPS (typically 1-5 mg/kg) via i.p. injection to induce a systemic inflammatory response.

  • Sample Collection:

    • At a specified time point after LPS administration (e.g., 2, 4, 6, or 24 hours), anesthetize the animals.

    • Collect blood samples via cardiac puncture for serum cytokine analysis.

    • Harvest relevant tissues (e.g., lung, brain, liver) for analysis of inflammatory markers.

  • Analysis:

    • Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum and tissue homogenates using specific ELISA kits.

    • Other inflammatory parameters such as paw edema (in localized inflammation models) or behavioral changes (in inflammatory pain models) can also be assessed.

Mandatory Visualization

Signaling Pathways

Anti-Inflammatory Signaling Pathways cluster_sEH This compound Pathway cluster_NSAID NSAID Pathway cluster_Corticosteroid Corticosteroid Pathway sEH Soluble Epoxide Hydrolase (sEH) DHETs Dihydroxy-fatty acids (DHETs) (Less active) sEH->DHETs Metabolizes NBL This compound NBL->sEH Inhibits EpFAs Epoxy-fatty acids (EpFAs) (Anti-inflammatory) EpFAs->sEH Inflammation Inflammation EpFAs->Inflammation Reduces AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGs_TXs_Physiological Prostaglandins & Thromboxanes (Physiological functions) COX1->PGs_TXs_Physiological PGs_Inflammatory Prostaglandins (Inflammation, Pain) COX2->PGs_Inflammatory PGs_Inflammatory->Inflammation Promotes NSAIDs NSAIDs (Ibuprofen, Celecoxib) NSAIDs->COX1 Inhibits (Ibuprofen) NSAIDs->COX2 Inhibits (Ibuprofen, Celecoxib) Dex Dexamethasone GR Glucocorticoid Receptor (GR) Dex->GR Activates GRE Glucocorticoid Response Elements GR->GRE Binds to ProInflammatoryGenes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) GR->ProInflammatoryGenes Represses AntiInflammatoryGenes Anti-inflammatory Gene Expression GRE->AntiInflammatoryGenes Activates AntiInflammatoryGenes->Inflammation Reduces ProInflammatoryGenes->Inflammation Promotes Experimental_Workflow A Animal Acclimatization B Random Grouping A->B C Drug Administration (this compound or Standard Drug) B->C D LPS-Induced Inflammation C->D E Sample Collection (Blood, Tissues) D->E F Analysis of Inflammatory Markers (e.g., TNF-α, IL-6 by ELISA) E->F G Data Analysis and Comparison F->G

References

N-Benzyllinoleamide Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Benzyllinoleamide analogs, detailing their structure-activity relationships (SAR) with a focus on their anti-inflammatory and enzyme-inhibitory activities. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for the rational design of novel therapeutic agents.

Quantitative Data Summary

The biological activity of this compound and its analogs has been evaluated against several key targets, primarily focusing on their anti-inflammatory properties through the modulation of NF-κB and Nrf2 pathways, as well as their inhibitory effects on enzymes such as Fatty Acid Amide Hydrolase (FAAH) and soluble Epoxide Hydrolase (sEH). The following tables summarize the quantitative data from these studies, providing a clear comparison of the potency of various analogs.

Table 1: Inhibition of NF-κB and Activation of Nrf2 by this compound Analogs [1]

CompoundCell LineNF-κB Inhibition IC₅₀ (µM)Nrf2 Activation EC₅₀ (nM)
N-Benzyl linoleamide (B162930) (precursor)C8-D1A> 10> 10
Neuro-2a> 10> 10
EOC 13.31> 10> 10
N-(1-(3,5-dimethyl-α-methylbenzyl)-linolethiamide) C8-D1A0.01 ± 0.010.03 ± 0.01
Neuro-2a0.01 ± 0.010.07 ± 0.01
EOC 13.310.02 ± 0.010.11 ± 0.02

Data from a study on synthesized N-benzyl linoleamide analogues, highlighting a significant increase in potency with specific structural modifications.[1]

Table 2: Inhibition of Soluble Epoxide Hydrolase (sEH) by this compound Analogs [2]

CompoundFatty Acid TailBenzylamide MoietyHuman sEH IC₅₀ (µM)Rat sEH IC₅₀ (µM)Mouse sEH IC₅₀ (µM)
1 C16:0Unsubstituted> 10> 10> 10
2 C18:0Unsubstituted> 10> 10> 10
4 (N-Benzyl-linoleamide) C18:2Unsubstituted1.2 ± 0.11.8 ± 0.22.5 ± 0.3
5 C18:3Unsubstituted0.9 ± 0.11.1 ± 0.11.5 ± 0.2
8 C16:0meta-methoxy5.6 ± 0.57.8 ± 0.99.1 ± 1.1
11 C18:2meta-methoxy0.5 ± 0.10.7 ± 0.11.0 ± 0.1
15 C16:03,4-dimethoxy> 10> 10> 10

This table demonstrates that polyunsaturated fatty acid tails and meta-methoxy substitution on the phenyl ring enhance sEH inhibitory potency.[2]

Table 3: Inhibition of Fatty Acid Amide Hydrolase (FAAH) by this compound Analogs [3]

CompoundFatty Acid MoietyFAAH Inhibition (at 100 µM)
N-benzylstearamide C18:0Lowest activity
N-benzyloleamide C18:1Moderate activity
N-benzyloctadeca-9Z,12Z-dienamide C18:2Highest activity
N-benzyloctadeca-9Z,12Z,15Z-trienamide C18:3High activity

Unsaturation in the fatty acid moiety leads to greater FAAH inhibitory activity. A study on N-3-methoxybenzyl-linoleamide showed it to be a time-dependent FAAH inhibitor.

Key Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

This compound analogs have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway. The diagram below illustrates the canonical NF-κB signaling cascade.

NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes Transcription Analogs This compound Analogs Analogs->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.

Nrf2 Antioxidant Response Pathway

Certain analogs can activate the Nrf2 pathway, a key regulator of cellular antioxidant responses.

Nrf2_Pathway cluster_cytoplasm Cytoplasm OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitination & Degradation Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nucleus->ARE Genes Antioxidant Gene Expression ARE->Genes Transcription Analogs This compound Analogs Analogs->Keap1 Activation

Caption: Activation of the Nrf2 antioxidant response pathway.

General Workflow for SAR Studies

The structure-activity relationship of this compound analogs is typically investigated through a systematic process of synthesis and biological evaluation.

SAR_Workflow Synthesis Analog Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro Assays (e.g., Enzyme Inhibition, Cell-based) Purification->InVitro SAR SAR Analysis InVitro->SAR SAR->Synthesis Iterative Design Lead Lead Compound Identification SAR->Lead InVivo In Vivo Studies (Pharmacokinetics, Efficacy) Lead->InVivo

Caption: General experimental workflow for SAR studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound analogs.

NF-κB Inhibition Assay
  • Cell Culture: Brain cell lines (C8-D1A, Neuro-2a, and EOC 13.31) are cultured in appropriate media and conditions.

  • Induction of Inflammation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to activate the NF-κB pathway.

  • Treatment: Cells are pre-treated with various concentrations of the this compound analogs for a specified period before LPS stimulation.

  • Measurement of NF-κB Activity: NF-κB p65 subunit levels in the nucleus are quantified using an ELISA-based kit. The assay measures the binding of the active p65 subunit to a consensus DNA sequence.

  • Data Analysis: The concentration of the analog that inhibits 50% of the NF-κB activation (IC₅₀) is calculated from the dose-response curve.

Nrf2 Activation Assay
  • Cell Culture: As described for the NF-κB assay.

  • Treatment: Cells are treated with various concentrations of the this compound analogs.

  • Measurement of Nrf2 Activity: The levels of Nrf2 in the nuclear extracts are quantified using an ELISA-based kit that detects the binding of Nrf2 to the Antioxidant Response Element (ARE).

  • Data Analysis: The effective concentration of the analog that causes 50% of the maximal Nrf2 activation (EC₅₀) is determined from the dose-response curve.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay
  • Enzyme Source: Recombinant human, rat, or mouse sEH is used.

  • Substrate: A fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), is used.

  • Assay Principle: The sEH enzyme hydrolyzes the substrate, leading to the formation of a fluorescent product.

  • Procedure: The enzyme is incubated with the test compounds (analogs) at various concentrations. The substrate is then added, and the increase in fluorescence is monitored over time using a fluorescence plate reader.

  • Data Analysis: IC₅₀ values are calculated by fitting the data to a dose-response curve.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
  • Enzyme Source: Rat brain homogenates or recombinant FAAH can be used.

  • Substrate: A common substrate is anandamide (B1667382) labeled with a fluorophore or a radiolabel.

  • Assay Principle: FAAH hydrolyzes the substrate, and the inhibition of this activity by the test compounds is measured.

  • Procedure: The enzyme preparation is pre-incubated with the this compound analogs at various concentrations. The substrate is then added, and the reaction is allowed to proceed for a specific time. The reaction is stopped, and the amount of product formed (or remaining substrate) is quantified.

  • Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC₅₀ value is determined. For time-dependent inhibition, the enzyme and inhibitor are pre-incubated for varying periods.

References

In Vitro Confirmation of N-Benzyllinoleamide's Potent Inhibition of Soluble Epoxide Hydrolase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Benzyllinoleamide's in vitro efficacy as a soluble epoxide hydrolase (sEH) inhibitor against other established alternatives. The information presented herein is supported by experimental data to aid in the evaluation of this compound for further research and development.

Introduction to Soluble Epoxide Hydrolase (sEH) and its Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade.[1] It metabolizes anti-inflammatory epoxy fatty acids (EETs) into their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).[2][3][4] The inhibition of sEH is a promising therapeutic strategy for a variety of conditions, including inflammatory pain, hypertension, and cardiovascular diseases, as it increases the bioavailability of beneficial EETs.[1] this compound, a macamide found in the plant Lepidium meyenii (Maca), has been identified as a potent, orally bioavailable sEH inhibitor.

Comparative Analysis of sEH Inhibitors

The inhibitory potency of a compound against sEH is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro IC50 values of this compound against human sEH in comparison to other well-characterized sEH inhibitors.

CompoundIC50 (nM) for human sEHReference(s)
This compound ~20-300
AUDA2.0 ± 0.2
t-TUCB< 1
TPPU< 1
SC-75741< 10
Ciclesonide100
SCH 79797372
LCK Inhibitor6,070

Note: IC50 values can vary depending on the specific assay conditions and substrate used.

Experimental Protocol: In Vitro sEH Inhibition Assay (Fluorometric)

This section details a common methodology for determining the in vitro inhibitory activity of compounds against sEH using a fluorometric assay.

Materials:

  • Recombinant human sEH (hsEH)

  • sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • sEH substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

  • Positive control inhibitor (e.g., AUDA)

  • 96-well microplate (black, clear bottom)

  • Microplate reader capable of fluorescence measurement (e.g., Ex/Em: 330/465 nm or 362/460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. Also, prepare solutions for the positive control, a solvent control (containing only the solvent used to dissolve the test compound), and a no-inhibitor control.

  • Enzyme Preparation: Dilute the recombinant hsEH to the desired concentration in the assay buffer.

  • Assay Plate Setup:

    • Add 20 µL of the diluted test compound, positive control, or solvent control to the appropriate wells of the 96-well plate.

    • Add 130 µL of the diluted hsEH to each well.

    • Incubate the plate for 5 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the sEH substrate (PHOME) to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in the microplate reader and measure the increase in fluorescence over time (kinetic mode) or after a fixed incubation period (endpoint mode) at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the activity in the presence of the test compound to the activity of the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizing the sEH Signaling Pathway and Experimental Workflow

To better understand the mechanism of action and the experimental process, the following diagrams have been generated.

sEH_Signaling_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 Metabolized by EETs Epoxy Fatty Acids (EETs) (Anti-inflammatory) CYP450->EETs Produces sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolyzed by Therapeutic_Effects Therapeutic Effects (e.g., Anti-inflammation, Vasodilation) EETs->Therapeutic_Effects DHETs Diols (DHETs) (Less Active) sEH->DHETs Converts to NBL This compound NBL->sEH Inhibits

Caption: The sEH signaling pathway and the inhibitory action of this compound.

sEH_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents: - this compound (Test Compound) - sEH Enzyme - Substrate (PHOME) - Assay Buffer start->prep_reagents plate_setup Plate Setup (96-well): Add Test Compound/Controls prep_reagents->plate_setup add_enzyme Add sEH Enzyme to Wells plate_setup->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Initiate Reaction: Add Substrate (PHOME) pre_incubate->add_substrate measure_fluorescence Measure Fluorescence (Kinetic or Endpoint) add_substrate->measure_fluorescence data_analysis Data Analysis: Calculate % Inhibition and IC50 measure_fluorescence->data_analysis end End data_analysis->end

References

N-Benzyllinoleamide: An In Vivo Comparative Guide to its Therapeutic Effects in Inflammatory Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo therapeutic effects of N-Benzyllinoleamide in inflammatory pain models against alternative treatments. Experimental data and detailed protocols are presented to support the evaluation of this novel analgesic compound.

Executive Summary

This compound, a bioactive macamide found in Lepidium meyenii (Maca), has demonstrated significant potential as an orally bioavailable therapeutic agent for inflammatory pain.[1][2] Its primary mechanism of action is the inhibition of soluble epoxide hydrolase (sEH), an enzyme responsible for the degradation of anti-inflammatory and analgesic epoxy-fatty acids (EpFAs).[1][3] This mode of action distinguishes it from traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes.[4] In vivo studies in rat models of lipopolysaccharide (LPS)-induced inflammatory pain have validated the analgesic efficacy of this compound. Furthermore, studies comparing sEH inhibitors with NSAIDs like celecoxib (B62257) have shown the superior efficacy of sEH inhibition in alleviating inflammatory pain.

Performance Comparison: this compound vs. Alternatives

The following tables summarize the in vivo performance of this compound and comparator compounds in a rat model of inflammatory pain.

Table 1: Pharmacokinetic Profile of this compound in Rats (Oral Administration)
ParameterValue (Mean ± SEM)
Dose 100 mg/kg
Tmax (hours) 3
Cmax (nM) 3690 ± 664
AUC (nM*hours) 519 ± 149
t1/2 (hours) 9

Source: Adapted from J Nat Prod. 2020 Dec 24;83(12):3689-3697.

Table 2: Analgesic Efficacy in LPS-Induced Inflammatory Pain in Rats
TreatmentDosePaw Withdrawal Threshold (% of Baseline, Mean ± SEM)
Vehicle (NEOBEE® 1053) -Decreased below baseline
This compound 100 mg/kg (oral)Significantly increased vs. vehicle over 6 hours
sEH Inhibitor (APAU) Not SpecifiedSignificantly increased vs. vehicle
Celecoxib (NSAID) Not SpecifiedLimited to no effect on allodynia

Source: Adapted from J Nat Prod. 2020 Dec 24;83(12):3689-3697 and Pain. 2011 May; 152(5): 1054–1062.

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound

The therapeutic effects of this compound are primarily mediated through the inhibition of soluble epoxide hydrolase (sEH). This inhibition leads to an increase in the levels of endogenous epoxy-fatty acids (EpFAs), which possess potent anti-inflammatory and analgesic properties.

G AA Arachidonic Acid (AA) P450 Cytochrome P450 Epoxygenase AA->P450 EpFAs Epoxy-fatty Acids (EpFAs) (e.g., EETs) P450->EpFAs sEH Soluble Epoxide Hydrolase (sEH) EpFAs->sEH Effects Anti-inflammatory & Analgesic Effects EpFAs->Effects DHETs Dihydroxy-fatty Acids (DHETs) (Less Active/Pro-inflammatory) sEH->DHETs Degradation Inflammation Inflammation & Pain DHETs->Inflammation NBL This compound NBL->sEH Inhibition

Caption: this compound's mechanism of action.

Experimental Workflow for In Vivo Validation

The following diagram outlines the typical workflow for assessing the analgesic efficacy of this compound in an LPS-induced inflammatory pain model.

G start Start: Animal Acclimation baseline Baseline Measurement: Von Frey Test start->baseline treatment Oral Administration: - this compound - Vehicle Control - Positive Control (e.g., NSAID) baseline->treatment lps Induction of Inflammation: Intraplantar LPS Injection treatment->lps measurement Post-treatment Measurement: Von Frey Test at multiple time points (e.g., 1, 2, 4, 6 hours) lps->measurement analysis Data Analysis: Comparison of Paw Withdrawal Thresholds measurement->analysis end End: Evaluation of Analgesic Effect analysis->end

Caption: In vivo validation workflow.

Experimental Protocols

LPS-Induced Inflammatory Pain Model in Rats

Objective: To induce a localized inflammatory pain state to evaluate the analgesic properties of test compounds.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • This compound

  • Vehicle (e.g., NEOBEE® 1053)

  • Positive control (e.g., Celecoxib, Ibuprofen)

  • Electronic von Frey anesthesiometer

Procedure:

  • Animal Acclimation: House rats in a controlled environment (12-h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least 3 days prior to the experiment.

  • Baseline Measurement: Acclimate the rats to the testing apparatus (e.g., wire mesh platform) for 30 minutes. Measure the baseline paw withdrawal threshold (PWT) using the electronic von Frey anesthesiometer. Apply increasing pressure to the plantar surface of the hind paw until a withdrawal response is observed. Repeat this measurement three times for each paw and average the values.

  • Compound Administration: Administer this compound (e.g., 100 mg/kg), vehicle, or a positive control drug orally via gavage.

  • Induction of Inflammation: One hour after compound administration, induce inflammation by injecting a small volume (e.g., 50 µL) of LPS solution (e.g., 1 mg/mL in sterile saline) into the plantar surface of one hind paw.

  • Post-Treatment Measurements: Measure the PWT of the inflamed paw at various time points post-LPS injection (e.g., 1, 2, 4, and 6 hours). A significant increase in PWT in the treated group compared to the vehicle group indicates an analgesic effect.

Von Frey Test for Mechanical Allodynia

Objective: To quantify the mechanical sensitivity of the paw as an indicator of pain.

Procedure:

  • Place the rat in a plexiglass chamber on an elevated wire mesh floor and allow it to acclimate for at least 15-30 minutes.

  • Use an electronic von Frey apparatus with a rigid tip.

  • Apply the filament to the mid-plantar surface of the hind paw from below the mesh floor.

  • Apply a gradually increasing force until the rat exhibits a clear paw withdrawal reflex.

  • The force at which the paw is withdrawn is automatically recorded by the device and represents the paw withdrawal threshold.

  • Repeat the measurement several times on each paw, with a few minutes interval between measurements, and calculate the average threshold.

Conclusion

The available in vivo data strongly support the therapeutic potential of this compound as an effective and orally bioavailable analgesic for inflammatory pain. Its unique mechanism of action through sEH inhibition offers a promising alternative to traditional NSAIDs, with studies suggesting superior efficacy in preclinical models. Further clinical investigation is warranted to translate these promising preclinical findings into therapeutic applications for inflammatory pain conditions.

References

A Comparative Review of N-Benzyllinoleamide and Its Derivatives: Potent Endocannabinoid System Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Benzyllinoleamide, a naturally occurring macamide found in the Peruvian plant Lepidium meyenii (Maca), has emerged as a significant lead compound in the exploration of novel therapeutics targeting the endocannabinoid system.[1] This guide provides a comparative overview of this compound and its synthetic derivatives, focusing on their efficacy as inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two key enzymes in endocannabinoid metabolism. The following sections present a compilation of experimental data, detailed methodologies for key assays, and visualizations of the relevant signaling pathways to facilitate a comprehensive understanding of these promising compounds.

Performance Data: A Comparative Analysis

The primary mechanism of action for this compound and its derivatives is the inhibition of soluble epoxide hydrolase (sEH), which leads to the stabilization of anti-inflammatory and analgesic epoxy fatty acids (EpFAs). A number of these compounds also exhibit inhibitory activity against fatty acid amide hydrolase (FAAH), albeit with generally lower potency, which would increase the levels of the endocannabinoid anandamide. The inhibitory potencies of this compound and a selection of its derivatives against human sEH are summarized in Table 1.

CompoundModification from this compound (4)IC50 (nM) for human sEH
N-Benzyl-linoleamide (4) Parent Compound 28 ± 2
N-Benzyl-palmitamide (1)Saturated C16 fatty acid chain190 ± 20
N-Benzyl-stearamide (2)Saturated C18 fatty acid chain210 ± 10
N-Benzyl-oleamide (3)Monounsaturated C18 fatty acid chain42 ± 3
N-Benzyl-α-linolenamide (5)Polyunsaturated C18 fatty acid chain (three double bonds)23 ± 1
N-(3-Methoxybenzyl)-linoleamide (11)3-methoxy substitution on the benzyl (B1604629) ring25 ± 1
N-(3,4-Dimethoxybenzyl)-linoleamide (17)3,4-dimethoxy substitution on the benzyl ring46 ± 2
N-Phenethyl-linoleamide (19)Phenethyl group instead of benzyl310 ± 20

Data sourced from a study by Singh et al. (2020), where 19 macamides were synthesized and evaluated for their sEH inhibitory activity.[1]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key enzymatic assays are provided below.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol is based on a fluorometric method commonly used for screening sEH inhibitors.

Materials:

  • sEH Assay Buffer (e.g., 25 mM BisTris-HCl, pH 7.0, containing 0.1 mg/ml BSA)

  • Recombinant human sEH enzyme

  • sEH fluorescent substrate (e.g., PHOME)

  • Test compounds (this compound and its derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND)

  • 96-well black microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Create a dilution series of the test compound in the sEH Assay Buffer.

  • Enzyme Preparation: Reconstitute the lyophilized human sEH enzyme in the sEH Assay Buffer to a desired concentration. Keep the enzyme solution on ice.

  • Assay Reaction:

    • To the wells of a 96-well plate, add the sEH Assay Buffer.

    • Add the test compound solution to the respective wells. Include wells for a vehicle control (solvent only) and a positive control inhibitor.

    • Add the diluted sEH enzyme solution to all wells except for the background control wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the sEH fluorescent substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) using a microplate reader with excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em: 362/460 nm).

  • Data Analysis: Calculate the rate of the enzymatic reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol describes a common fluorometric assay for screening FAAH inhibitors.

Materials:

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • Recombinant human FAAH enzyme

  • FAAH fluorescent substrate (e.g., AMC arachidonoyl amide)

  • Test compounds (this compound and its derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., JZL 195)

  • 96-well black microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution and a dilution series of the test compound in a suitable solvent.

  • Enzyme Preparation: Dilute the FAAH enzyme to the desired concentration in FAAH Assay Buffer.

  • Assay Reaction:

    • Add the FAAH Assay Buffer to the wells of a 96-well plate.

    • Add the test compound solution to the designated wells. Include wells for a vehicle control and a positive control inhibitor.

    • Add the diluted FAAH enzyme solution to all wells except for the background control wells.

  • Initiation of Reaction: Add the FAAH fluorescent substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the released fluorophore (e.g., 7-amino-4-methylcoumarin (B1665955) - AMC, Ex/Em: 340-360/450-465 nm).

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent inhibition for each test compound concentration compared to the vehicle control. Determine the IC50 value by fitting the dose-response data to a suitable model.

Signaling Pathways and Experimental Workflow

The therapeutic effects of this compound and its derivatives are primarily mediated through the modulation of two key enzymatic pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for inhibitor screening.

sEH_Inhibition_Pathway PUFA Polyunsaturated Fatty Acids (e.g., Linoleic Acid) CYP450 Cytochrome P450 Epoxygenase PUFA->CYP450 Metabolism EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Effects Anti-inflammatory, Analgesic Effects EETs->Effects Increased Levels Lead To DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Less Active NBL This compound & Derivatives NBL->sEH Inhibition

Caption: sEH Inhibition Pathway by this compound.

FAAH_Inhibition_Pathway NAPE N-Arachidonoyl phosphatidylethanolamine NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Synthesis Anandamide Anandamide (AEA) NAPE_PLD->Anandamide FAAH Fatty Acid Amide Hydrolase (FAAH) Anandamide->FAAH Degradation CB_Receptors Cannabinoid Receptors (CB1, CB2) Anandamide->CB_Receptors Activation ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid NBL This compound & Derivatives NBL->FAAH Inhibition Effects Analgesic, Anxiolytic, Anti-inflammatory Effects CB_Receptors->Effects

Caption: FAAH Inhibition Pathway by this compound.

Experimental_Workflow start Start: Compound Library (this compound & Derivatives) assay_prep Assay Preparation (Enzyme, Substrate, Buffers) start->assay_prep plate_loading Plate Loading (Compounds, Controls, Enzyme) start->plate_loading assay_prep->plate_loading incubation Pre-incubation plate_loading->incubation reaction_start Initiate Reaction (Add Substrate) incubation->reaction_start data_acquisition Kinetic Fluorescence Reading reaction_start->data_acquisition data_analysis Data Analysis (Calculate % Inhibition, IC50) data_acquisition->data_analysis results Results: Comparative Potency data_analysis->results

Caption: Workflow for Inhibitor Screening.

Discussion and Future Directions

The presented data highlight this compound and its derivatives as a promising class of sEH inhibitors. The structure-activity relationship (SAR) suggests that the degree of unsaturation in the fatty acid chain plays a role in the inhibitory potency, with polyunsaturated chains generally showing higher activity. Modifications to the benzyl group, such as the addition of methoxy (B1213986) groups, are well-tolerated and can maintain or slightly improve potency.

While the primary focus has been on sEH inhibition, the dual inhibition of FAAH by some of these compounds, even at lower potencies, could offer a synergistic therapeutic effect by simultaneously enhancing the levels of both EpFAs and endocannabinoids. Future research should focus on a more extensive exploration of the SAR to design derivatives with improved potency and selectivity for either sEH or FAAH, or optimized dual-target activity.

Furthermore, while in vitro data are promising, more comprehensive in vivo studies are needed to evaluate the pharmacokinetic and pharmacodynamic profiles of a wider range of these derivatives. The oral bioavailability of this compound has been demonstrated, which is a positive indicator for drug development.[1] Investigating the efficacy of these compounds in various preclinical models of inflammatory and neuropathic pain will be crucial in translating these findings into clinical applications.

References

Safety Operating Guide

Proper Disposal of N-Benzyllinoleamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of N-Benzyllinoleamide (CAS No. 18286-71-0), a compound used in research as an inhibitor of soluble epoxide hydrolase.[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental responsibility. This guide is intended for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Protocols

Before proceeding with disposal, it is imperative to handle this compound with appropriate caution. Conflicting information exists regarding its hazard classification. While some suppliers classify the substance as not hazardous under the Globally Harmonized System (GHS)[2], others identify it as a skin and eye irritant.[3] Therefore, a conservative approach is recommended, treating the compound as potentially hazardous.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn to protect against potential splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.[3]

  • Body Protection: A laboratory coat is required to protect clothing and skin from contamination.

  • Respiratory Protection: While generally not required under normal handling, a respirator may be necessary if dust or aerosols are generated.[4] Work should be conducted in a well-ventilated area.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. If irritation occurs, seek medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.

  • Swallowing: If swallowed, rinse the mouth with water and consult a physician.

  • Inhalation: Move to fresh air. If you feel unwell, seek medical attention.

II. Quantitative Safety Data Summary

The following table summarizes the key safety ratings for this compound from available Safety Data Sheets (SDS).

Hazard ClassificationCayman Chemical SDSSigma-Aldrich SDS
GHS Classification Not ClassifiedSkin Irritation (Category 2), Eye Irritation (Category 2A)
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0Not Provided
HMIS-Ratings Health: 0, Fire: 0, Reactivity: 0Not Provided
Hazard Statements NoneH315: Causes skin irritation, H319: Causes serious eye irritation

III. Step-by-Step Disposal Procedure

The recommended disposal procedure for this compound is to engage a licensed and qualified hazardous waste disposal company. This ensures compliance with all local, state, and federal regulations.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated, clearly labeled, and tightly sealed waste container.

    • The container should be compatible with the chemical and stored in a designated waste accumulation area.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office or the waste disposal vendor.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "18286-71-0," and the approximate quantity.

  • Arranging for Pickup:

    • Contact your institution's EHS office or the contracted hazardous waste disposal company to schedule a pickup.

    • Provide them with all necessary information about the waste, including the Safety Data Sheet.

  • Spill Management:

    • In the event of a spill, avoid generating dust.

    • Carefully sweep or scoop up the solid material and place it in the designated hazardous waste container.

    • Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.

    • Crucially, do not let the product enter drains.

IV. Experimental Workflow and Decision Pathway

The following diagrams illustrate the experimental workflow for handling and the logical decision-making process for the disposal of this compound.

G cluster_handling Handling this compound cluster_disposal Disposal Procedure A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area A->B C Weigh and Prepare for Experiment B->C D Collect Waste in a Labeled, Sealed Container C->D Post-Experiment E Store in Designated Waste Accumulation Area D->E F Contact EHS for Pickup by Licensed Disposal Company E->F

Caption: Experimental workflow for handling and disposal of this compound.

G start This compound for Disposal is_contaminated Is the material contaminated with this compound? start->is_contaminated pure_compound Pure/Unused Compound is_contaminated->pure_compound No contaminated_material Contaminated Materials (e.g., gloves, paper) is_contaminated->contaminated_material Yes collect_waste Collect in a Labeled Hazardous Waste Container pure_compound->collect_waste contaminated_material->collect_waste contact_ehs Contact EHS for Professional Disposal collect_waste->contact_ehs end Properly Disposed contact_ehs->end

Caption: Decision-making pathway for the disposal of this compound and associated waste.

References

Personal protective equipment for handling N-Benzyllinoleamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling N-Benzyllinoleamide (CAS No. 18286-71-0) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Summary

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] Consequently, it has no assigned GHS label elements, hazard pictograms, or signal words.[1] The NFPA and HMIS ratings for health, fire, and reactivity are all 0.[1] While the compound is not considered hazardous, it is crucial to follow standard precautionary measures for handling chemicals to ensure a safe laboratory environment.

Physical and Chemical Properties

PropertyValue
Formal Name (9Z,12Z)-N-(phenylmethyl)-9,12-octadecadienamide[2]
CAS Number 18286-71-0[1]
Molecular Formula C₂₅H₃₉NO
Molecular Weight 369.6
Appearance A solid
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml
Chemical Stability Stable under recommended storage conditions. No decomposition if used according to specifications.
Hazardous Reactions No dangerous reactions are known.

Personal Protective Equipment (PPE)

Although this compound is not classified as hazardous, adherence to standard laboratory PPE protocols is mandatory to minimize exposure and ensure safety. The usual precautionary measures for handling chemicals should be followed.

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield.To protect eyes from potential splashes of solutions containing the compound.
Skin Protection Standard laboratory coat. Nitrile or neoprene gloves.To prevent skin contact and contamination of personal clothing. While no specific glove material has been recommended due to a lack of testing, nitrile gloves offer short-term protection against a broad range of chemicals.
Respiratory Protection Not required under normal handling conditions. Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if aerosols are generated or if working outside a fume hood.To minimize inhalation of any airborne particles.
Foot Protection Closed-toe shoes.To protect feet from potential spills.

Operational Plan: Handling Workflow

Proper handling of this compound involves a systematic workflow to ensure safety and maintain the integrity of the compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe 1. Don PPE (Lab Coat, Goggles, Gloves) prep_area 2. Prepare Well-Ventilated Work Area (e.g., Fume Hood) prep_ppe->prep_area prep_sds 3. Review SDS prep_area->prep_sds handle_weigh 4. Weigh Compound Carefully to Avoid Dust prep_sds->handle_weigh handle_dissolve 5. Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_use 6. Perform Experiment handle_dissolve->handle_use post_clean 7. Clean Work Area handle_use->post_clean post_dispose 8. Segregate Waste for Disposal post_clean->post_dispose post_doff 9. Doff and Dispose of Contaminated PPE post_dispose->post_doff post_wash 10. Wash Hands Thoroughly post_doff->post_wash G start Start: Waste Generated (Unused compound, contaminated items) collect 1. Collect Waste in Designated, Labeled, Sealed Container start->collect check_regs 2. Consult Institutional EHS and Local Regulations collect->check_regs hazardous Treat as Hazardous Waste check_regs->hazardous Specific guideline requires it non_hazardous Treat as Non-Hazardous Chemical Waste check_regs->non_hazardous No specific guideline (Default Precaution) contact_pro 3. Engage Licensed Hazardous Waste Disposal Company hazardous->contact_pro non_hazardous->contact_pro disposal 4. Professional Disposal contact_pro->disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.